Mao-B-IN-14
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O3S/c1-21-14-8-5-12(6-9-14)15(18)10-7-13-3-2-4-16-17(13)20-11-19-16/h2-10H,11H2,1H3/b10-7+ |
InChI Key |
GKDHWOUMCGRQHR-JXMROGBWSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)/C=C/C2=C3C(=CC=C2)OCO3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C=CC2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Mao-B-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mao-B-IN-14, also known as (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). As a member of the chalcone class of compounds, it has garnered interest for its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease, where the modulation of dopamine levels is a key therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical evaluation of this compound, intended for professionals in the field of drug discovery and development.
Introduction to this compound
This compound was first described in a 2016 publication by Hammuda et al. in the European Journal of Medicinal Chemistry. The research focused on the design and synthesis of novel chalcones as selective MAO-B inhibitors. Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[2][3] Inhibition of MAO-B can lead to an increase in synaptic dopamine levels, which is beneficial in conditions characterized by dopaminergic neuron loss.[2]
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been identified as a promising scaffold for the development of MAO-B inhibitors.[4] this compound emerged from a series of synthesized chalcone derivatives and demonstrated significant inhibitory potency and selectivity for human MAO-B.
Quantitative Data Summary
The inhibitory activity of this compound against human MAO-B has been quantified through various enzymatic assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.95 µM | Human MAO-B | [1] |
| Ki | 0.55 µM | Human MAO-B | [1] |
| Molecular Formula | C₁₇H₁₄O₃S | N/A | |
| Molecular Weight | 298.36 g/mol | N/A | |
| CAS Number | 1904610-48-5 | N/A |
Table 1: Quantitative Pharmacological and Physicochemical Data for this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a common and efficient method for the preparation of chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.
Experimental Protocol for Synthesis
Materials:
-
4'-(Methylthio)acetophenone
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Ethanol
-
Aqueous solution of sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactant Solution: Dissolve 4'-(methylthio)acetophenone and piperonal in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide. The addition of the base catalyzes the condensation reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours at room temperature.
-
Precipitation and Neutralization: Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Acidify the mixture by the dropwise addition of glacial acetic acid to neutralize the excess sodium hydroxide and precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one (this compound).
Caption: Workflow for the synthesis of this compound.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of this compound on MAO-B is typically determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Experimental Protocol for MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-B enzyme
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine or tyramine)
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe for H₂O₂ detection (e.g., Amplex Red or equivalent)
-
This compound (test inhibitor)
-
Reference inhibitor (e.g., selegiline or lazabemide)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the MAO-B enzyme, substrate, HRP, fluorogenic probe, test inhibitor, and reference inhibitor in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, MAO-B enzyme, and various concentrations of the test inhibitor (this compound) or the reference inhibitor. Include control wells containing the enzyme and buffer without any inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate and the HRP/probe solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe using a microplate reader. The measurements are typically taken kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each inhibitor concentration is determined relative to the control wells. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action
Chalcones, including this compound, are generally known to be reversible and competitive inhibitors of MAO-B.[3][5]
-
Reversible Inhibition: The inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme.
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This means that the inhibitor's binding and the substrate's binding are mutually exclusive.
The proposed mechanism involves the chalcone scaffold of this compound fitting into the active site of the MAO-B enzyme, thereby preventing the natural substrate from binding and being metabolized.
Caption: Competitive inhibition of MAO-B by this compound.
Conclusion
This compound is a noteworthy selective MAO-B inhibitor with a well-defined chalcone structure. Its synthesis is straightforward, and its inhibitory activity can be reliably assessed using established in vitro assays. As a reversible and competitive inhibitor, it represents a valuable lead compound for the development of novel therapeutics for neurodegenerative disorders. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of potent and reversible MAO-B inhibitors as furanochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Monoamine Oxidase-B (MAO-B) Inhibitors: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Mao-B-IN-14." This guide provides a comprehensive overview of the therapeutic potential of Monoamine Oxidase-B (MAO-B) inhibitors as a class of compounds, targeting researchers, scientists, and drug development professionals. The information presented is based on established scientific literature regarding well-characterized MAO-B inhibitors.
Introduction to Monoamine Oxidase-B (MAO-B)
Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters and neuromodulators.[][2] Primarily found in astrocytes and platelets, MAO-B plays a crucial role in the metabolism of dopamine and phenylethylamine.[][3][4] In the context of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD), the activity of MAO-B is often upregulated, contributing to both a reduction in dopamine levels and an increase in oxidative stress through the production of hydrogen peroxide (H₂O₂).[5][6] This dual role makes MAO-B a compelling therapeutic target for slowing disease progression and managing symptoms.[7][8]
Mechanism of Action of MAO-B Inhibitors
MAO-B inhibitors exert their therapeutic effects primarily by blocking the catalytic activity of the MAO-B enzyme.[9] This inhibition leads to a decrease in the breakdown of dopamine in the brain, thereby increasing its availability in the synaptic cleft.[6][8] The consequences of this action are twofold:
-
Symptomatic Relief: In Parkinson's disease, the increased dopamine levels help to alleviate motor symptoms such as bradykinesia, rigidity, and tremor.[8]
-
Neuroprotection: By preventing the oxidative deamination of dopamine, MAO-B inhibitors reduce the production of neurotoxic byproducts, including hydrogen peroxide and reactive aldehydes.[5][8] This reduction in oxidative stress is believed to have a neuroprotective effect, potentially slowing the degeneration of dopaminergic neurons.[10]
Furthermore, some MAO-B inhibitors, particularly those with a propargylamine structure like selegiline and rasagiline, have been shown to possess neuroprotective properties independent of their MAO-B inhibitory activity.[6] These compounds can upregulate the expression of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[6]
Quantitative Data on Select MAO-B Inhibitors
The following table summarizes key quantitative data for several well-established MAO-B inhibitors. This data is crucial for comparing the potency, selectivity, and pharmacological profile of these compounds.
| Compound | Type | IC₅₀ for MAO-B (nM) | Selectivity Index (MAO-A/MAO-B) | Reversibility |
| Selegiline | Propargylamine | ~10 | >100 | Irreversible |
| Rasagiline | Propargylamine | ~5 | >1000 | Irreversible |
| Safinamide | α-aminoamide | ~98 | >5000 | Reversible |
| Lazabemide | Pyridazinone | ~20 | ~200 | Reversible |
| Pargyline | Propargylamine | ~80 | ~60 | Irreversible |
Note: IC₅₀ and selectivity values can vary depending on the experimental conditions and the source of the enzyme (e.g., human, rat).
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of novel MAO-B inhibitors. Below are outlines of key experimental protocols.
In Vitro MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or kynuramine)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the MAO-B enzyme, the reaction buffer, and the test compound dilutions.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate and the detection reagent (e.g., Amplex® Red and horseradish peroxidase).
-
Monitor the increase in fluorescence or absorbance over time at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Murine MPTP Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and symptomatic effects of a test compound in a chemically-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound
-
Vehicle for compound administration (e.g., saline, corn oil)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry for tyrosine hydroxylase staining)
Procedure:
-
Acclimatize mice to the housing and behavioral testing conditions.
-
Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage) for a pre-determined period.
-
Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).
-
Continue administration of the test compound or vehicle for a specified duration post-MPTP treatment.
-
Conduct behavioral assessments (e.g., rotarod test for motor coordination, open field test for locomotor activity) at various time points.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Process the striatum for the quantification of dopamine and its metabolites using HPLC.
-
Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons to assess dopaminergic cell loss.
-
Analyze the data to compare the effects of the test compound to the vehicle-treated MPTP group.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs are provided below using the DOT language for Graphviz.
Caption: Mechanism of MAO-B action and inhibition.
Caption: Workflow for in vivo MPTP mouse model.
Conclusion
MAO-B inhibitors represent a cornerstone in the therapeutic management of Parkinson's disease and hold promise for other neurodegenerative conditions.[7][10] Their dual action of symptomatic relief through dopamine preservation and potential disease modification via neuroprotection makes them a valuable class of drugs.[8][10] The development of novel, highly selective, and potentially reversible MAO-B inhibitors continues to be an active area of research. A thorough understanding of their mechanism of action, combined with robust preclinical and clinical evaluation, is paramount for the successful translation of these compounds into effective therapies for patients.
References
- 2. Efficacy, safety, and patient preference of monoamine oxidase B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monoamine Oxidase-B Inhibitors in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), present a significant and growing challenge to global health. A key pathological feature in several of these disorders is the dysregulation of neurotransmitter systems and increased oxidative stress, leading to progressive neuronal loss. Monoamine Oxidase-B (MAO-B), a mitochondrial outer membrane enzyme, plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[1][2] Its activity can also contribute to oxidative stress through the production of hydrogen peroxide.[3] Consequently, the inhibition of MAO-B has emerged as a promising therapeutic strategy to alleviate symptoms and potentially slow disease progression.[1][3][4]
This technical guide provides an in-depth overview of the role of MAO-B inhibitors in preclinical models of neurodegenerative diseases. It is important to note that while the initial query specified "Mao-B-IN-14," no specific public domain data could be found for a compound with this designation. Therefore, this guide will focus on well-characterized and clinically relevant MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, to provide a comprehensive and data-driven resource. We will delve into their mechanisms of action, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Mechanism of Action of MAO-B Inhibitors
The primary mechanism of action of MAO-B inhibitors is the blockade of the catalytic activity of the MAO-B enzyme.[1] This inhibition leads to a reduction in the breakdown of dopamine in the brain, thereby increasing its synaptic availability and enhancing dopaminergic signaling.[4][5] This is particularly relevant in Parkinson's disease, where the loss of dopaminergic neurons in the substantia nigra is a hallmark of the disease.[1]
Beyond symptomatic relief, many MAO-B inhibitors, particularly those with a propargylamine structure like selegiline and rasagiline, exhibit neuroprotective properties that are independent of their MAO-B inhibitory activity.[4][6] These effects are attributed to the modulation of cell survival and death pathways.[7]
Quantitative Data on MAO-B Inhibitors
The potency and selectivity of MAO-B inhibitors are critical parameters in their pharmacological profile. The following tables summarize key quantitative data for prominent MAO-B inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (MAO-B vs MAO-A) | Reference |
| Rasagiline | Rat Brain MAO-B | 4.43 ± 0.92 | - | ~93-fold | [2][8] |
| Human Brain MAO-B | 14 | - | ~50-fold | [9] | |
| Selegiline | Rat Brain MAO-B | 11.25 | - | - | [3] |
| Human MAO-B | 51 | - | ~450-fold | [10] | |
| Safinamide | Human Brain MAO-B | 79 | 16.7 | >1000-fold | [9][11][12] |
| Rat Brain MAO-B | 98 | - | ~5000-fold | [13][14] |
Table 1: In Vitro Potency and Selectivity of MAO-B Inhibitors. IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibition constant.
| Model | Compound | Dosage | Outcome Measure | Result | Reference |
| 6-OHDA Rat Model of PD | Rasagiline | 0.2 and 0.5 mg/kg/day for 6 weeks | Survival of dopaminergic neurons | +97% and +119% increase vs. control | [4] |
| MPTP Mouse Model of PD | Selegiline | 1.0 mg/kg/day for 14 days | Nigral dopaminergic neurons | 192.68% of MPTP-exposed animals | [15] |
| Striatal dopaminergic fibers | 162.76% of MPTP-exposed animals | [15] | |||
| MPTP Marmoset Model of PD | Rasagiline | 10 mg/kg/day | Putaminal dopamine depletion | Markedly attenuated vs. MPTP | [16] |
| Selegiline | 10 mg/kg/day | Putaminal dopamine depletion | Markedly attenuated vs. MPTP | [16] |
Table 2: Neuroprotective Effects of MAO-B Inhibitors in Animal Models of Parkinson's Disease. 6-OHDA (6-hydroxydopamine) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxins used to induce parkinsonian pathology.
Signaling Pathways
The neuroprotective effects of MAO-B inhibitors are mediated by complex intracellular signaling cascades. These pathways often converge on the regulation of apoptosis and the expression of pro-survival factors.
Caption: Neuroprotective signaling pathways of MAO-B inhibitors.
Experimental Protocols
MAO-B Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature sources for determining the inhibitory activity of a test compound on MAO-B.[17]
Materials:
-
MAO-B enzyme (recombinant human or from tissue homogenates)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., p-tyramine or benzylamine)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red or equivalent)
-
Test compound and reference inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~530/585 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and dye reagent in MAO Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitor.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the appropriate solution:
-
Blank: 50 µL MAO Assay Buffer
-
Control (No Inhibitor): 50 µL MAO Assay Buffer
-
Test Compound: 50 µL of the test compound dilution
-
Reference Inhibitor: 50 µL of the reference inhibitor dilution
-
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to all wells except the blank.
-
Reaction Initiation: Add 50 µL of the reaction mixture (containing substrate, HRP, and dye reagent) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity in a microplate reader.
-
Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for MAO-B enzyme activity assay.
Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death.[18][19]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-OHDA, MPP+, or H2O2)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Toxin Exposure: Add the neurotoxin to the wells (except for the vehicle control wells) to induce cell death. Incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.
Caption: Workflow for neuroprotection assay using MTT.
Western Blotting for Pro- and Anti-Apoptotic Proteins
This protocol describes the detection of changes in the expression of proteins like Bcl-2 and Bax in response to treatment with a MAO-B inhibitor.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as anti-Bax and a loading control (e.g., anti-β-actin), for normalization.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
MAO-B inhibitors represent a cornerstone in the management of Parkinson's disease and hold promise for other neurodegenerative conditions. Their dual action of symptomatic relief through dopamine preservation and neuroprotection via complex signaling pathways makes them a compelling class of therapeutic agents. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MAO-B inhibition and to develop novel, more effective treatments for neurodegenerative diseases. The continued exploration of their mechanisms of action in relevant preclinical models is crucial for translating these promising findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Mao-B-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Mao-B-IN-14, a potent and selective inhibitor of monoamine oxidase B (MAO-B). By examining the core chalcone scaffold and the impact of various substitutions, this document aims to elucidate the key structural features governing its inhibitory activity. This guide is intended to serve as a valuable resource for researchers actively involved in the design and development of novel MAO-B inhibitors for the potential treatment of neurodegenerative diseases such as Parkinson's disease.
Core Compound Profile: this compound
This compound, identified as compound 9 in the foundational study by Hammuda et al. (2016), is a chalcone derivative that demonstrates significant and selective inhibition of human MAO-B. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.95 μM and a binding affinity (Ki) of 0.55 μM against human MAO-B.[1]
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of the chalcone series, including this compound, is intricately linked to the nature and position of substituents on its two aromatic rings (Ring A and Ring B). The following table summarizes the quantitative data for this compound and its key analogs as reported by Hammuda et al. (2016).
| Compound ID | Ring A Substituent (R1) | Ring B Substituent (R2) | hMAO-A Ki (μM) | hMAO-B Ki (μM) | Selectivity Index (hMAO-A/hMAO-B) |
| 5 | 4-(trifluoromethyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 1.1 ± 0.1 | > 91 |
| 6 | 3-(trifluoromethyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 1.5 ± 0.1 | > 67 |
| 7 | 2-(trifluoromethyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 2.5 ± 0.2 | > 40 |
| 8 | 3-(trifluoromethoxy) | Benzo[d][2][3]dioxol-5-yl | > 100 | 0.90 ± 0.05 | > 111 |
| 9 (this compound) | 4-(methylsulfonyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 0.55 ± 0.04 | > 182 |
Data extracted from Hammuda A, et al. Eur J Med Chem. 2016;114:162-9.
Key SAR Insights:
-
Ring A Substituents: The presence of electron-withdrawing groups on Ring A is crucial for potent MAO-B inhibition. The 4-(methylsulfonyl) group in this compound (compound 9 ) confers the highest potency and selectivity within this series. Trifluoromethyl and trifluoromethoxy groups also contribute to significant inhibitory activity.
-
Ring B Substituent: The benzo[d][2][3]dioxol-5-yl (piperonyl) moiety on Ring B is a consistent feature among these potent inhibitors, suggesting its importance for optimal binding within the active site of MAO-B.
-
Selectivity: All evaluated compounds demonstrate high selectivity for MAO-B over MAO-A, a critical attribute for avoiding the "cheese effect" associated with non-selective MAO inhibitors.
Experimental Protocols
General Synthesis of Chalcones (Claisen-Schmidt Condensation)
The chalcone derivatives, including this compound, are synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a substituted benzaldehyde.
Example for this compound (Compound 9):
A mixture of 4-(methylsulfonyl)acetophenone and piperonal (benzo[d][2][3]dioxole-5-carbaldehyde) is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise to the stirred solution. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water and cold ethanol, and recrystallized to yield the pure chalcone.
Human MAO-A and MAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B is determined using a continuous spectrophotometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., Pichia pastoris).
-
Substrate: Kynuramine is used as a common substrate for both MAO-A and MAO-B. The enzymatic deamination of kynuramine leads to the formation of 4-hydroxyquinoline.
-
Assay Principle: The rate of 4-hydroxyquinoline formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm).
-
Procedure:
-
The assay is performed in a phosphate buffer at a physiological pH and temperature (e.g., pH 7.4, 37°C).
-
A solution of the test compound at various concentrations is pre-incubated with the respective MAO enzyme.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The change in absorbance over time is recorded.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values are determined from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations
Logical Workflow of a Structure-Activity Relationship Study
References
An In-depth Technical Guide to Monoamine Oxidase B (MAO-B) Inhibitors for Dopamine Metabolism Research
Disclaimer: The specific compound "Mao-B-IN-14" does not correspond to a recognized, unique chemical entity in the reviewed scientific literature. This guide will therefore focus on the principles of utilizing Monoamine Oxidase B (MAO-B) inhibitors for studying dopamine metabolism, using a representative compound, referred to as Compound 14 in several studies, as a primary example. Quantitative data and mechanistic details for this and other relevant inhibitors are provided to illustrate the concepts and methodologies.
Introduction
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter pivotal for motor control, motivation, and reward.[1] Located on the outer mitochondrial membrane, MAO-B catalyzes the oxidative deamination of dopamine, leading to the production of 3,4-dihydroxyphenylacetic acid (DOPAC), hydrogen peroxide (H₂O₂), and other reactive oxygen species.[1][2][3] The dysregulation of MAO-B activity is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease, where the progressive loss of dopaminergic neurons is a key hallmark.[1][4] Consequently, MAO-B inhibitors are invaluable tools for researchers and drug development professionals to investigate the intricacies of dopamine metabolism and to develop therapeutic strategies for these conditions.[3][4]
This guide provides a comprehensive overview of the use of MAO-B inhibitors in the context of dopamine metabolism research, with a focus on quantitative data presentation, detailed experimental protocols, and visualization of key pathways and workflows.
Mechanism of Action of MAO-B Inhibitors in Dopamine Metabolism
MAO-B inhibitors exert their effects by binding to the MAO-B enzyme and preventing it from breaking down dopamine.[3] This inhibition leads to an increase in the synaptic and cytosolic concentrations of dopamine, thereby enhancing dopaminergic signaling.[3] These inhibitors can be classified based on their mechanism of inhibition as either reversible or irreversible, and as competitive, non-competitive, or uncompetitive. For instance, some studies have characterized "Compound 14" as a competitive and reversible inhibitor of MAO-B.[4] This means it competes with dopamine for the active site of the enzyme and can dissociate from the enzyme, allowing for the potential recovery of enzyme activity.
The inhibition of MAO-B not only preserves dopamine levels but is also thought to confer neuroprotective effects by reducing the production of neurotoxic byproducts of dopamine metabolism, such as hydrogen peroxide and subsequent reactive oxygen species.[2][3]
Below is a diagram illustrating the dopamine metabolism pathway and the site of action for MAO-B inhibitors.
Quantitative Data Presentation
The efficacy and potency of MAO-B inhibitors are typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme.
Below is a summary of reported quantitative data for representative MAO-B inhibitors.
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| ACH14 | MAO-B | 0.15 | 0.10 ± 0.038 | Competitive | [5] (from initial search) |
| Compound 14 | MAO-B | - | 2.39 | Competitive, Reversible | [4] |
| Selegiline | MAO-B | - | - | Irreversible | [3] |
| Rasagiline | MAO-B | - | - | Irreversible | [3] |
| Safinamide | MAO-B | - | - | Reversible | [3] |
Note: A direct comparison of IC₅₀ values should be made with caution as they can vary depending on the experimental conditions.
Cytotoxicity is another crucial parameter to assess the suitability of a compound for further development.
| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |
| Compound 14 | Vero (African green monkey kidney cells) | 198.95 µg/mL | [4] |
Experimental Protocols
A thorough evaluation of a potential MAO-B inhibitor involves a series of in vitro and in vivo experiments.
This assay is commonly used for high-throughput screening of MAO-B inhibitors and is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe for H₂O₂)
-
MAO-B inhibitor (e.g., Selegiline as a positive control)
-
Test compound (e.g., Compound 14)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant MAO-B enzyme, and the test compound or control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex Red in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.[6][7][8]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This study is performed to understand the mechanism of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (e.g., benzylamine) and the inhibitor.
-
For each inhibitor concentration, determine the initial reaction velocities at different substrate concentrations.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) for each inhibitor concentration.[9]
-
Analyze the pattern of the lines on the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The Kᵢ value can be calculated from the slopes and intercepts of the Lineweaver-Burk plot.
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used in vivo model to assess the neuroprotective effects of MAO-B inhibitors.[5][10][11][12] MPTP is a neurotoxin that is converted to its active toxic metabolite, MPP⁺, by MAO-B, leading to the selective destruction of dopaminergic neurons.
Procedure:
-
Animal Handling and Dosing: Administer MPTP to mice (e.g., C57BL/6 strain) via intraperitoneal injection according to a specific regimen (e.g., sub-acute or chronic).[5]
-
Test Compound Administration: Administer the test MAO-B inhibitor (e.g., Compound 14) to a group of mice before, during, or after the MPTP treatment, depending on the study design (preventive or therapeutic).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function and coordination in the mice at different time points after MPTP administration.
-
Neurochemical Analysis:
-
At the end of the study, euthanize the mice and dissect the brain regions of interest (e.g., striatum, substantia nigra).
-
Measure the levels of dopamine and its metabolites (DOPAC, HVA) in the brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13][14]
-
-
Histological Analysis:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to quantify the extent of neuronal loss.
-
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the MPTP-treated group, the group treated with MPTP and the test compound, and a control group. A successful neuroprotective agent would be expected to ameliorate the MPTP-induced deficits.
The following diagram outlines the general experimental workflow for evaluating a novel MAO-B inhibitor.
Logical Relationships and Therapeutic Implications
The inhibition of MAO-B sets off a cascade of events that are hypothesized to be therapeutically beneficial in the context of neurodegenerative diseases like Parkinson's. The logical flow from MAO-B inhibition to potential neuroprotection is illustrated below.
Conclusion
The study of MAO-B inhibitors is a cornerstone of research into dopamine metabolism and the development of treatments for neurodegenerative diseases. While the specific nomenclature "this compound" remains elusive, the principles and methodologies outlined in this guide, using representative compounds, provide a robust framework for researchers, scientists, and drug development professionals. A systematic approach, combining in vitro characterization with in vivo validation, is essential for identifying and advancing novel MAO-B inhibitors with therapeutic potential. The continued exploration of these compounds will undoubtedly deepen our understanding of dopamine's role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 8. abcam.cn [abcam.cn]
- 9. Khan Academy [khanacademy.org]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
Mao-B-IN-14: A Technical Guide for a Selective Chemical Probe for Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane that plays a pivotal role in the catabolism of neuroactive and vasoactive amines, including dopamine and phenethylamine.[1][2] Its enzymatic activity, which leads to the production of hydrogen peroxide and other reactive oxygen species (ROS), has been implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, through the induction of oxidative stress.[2][3] Consequently, the development of potent and selective MAO-B inhibitors is a key area of research for both therapeutic intervention and the elucidation of MAO-B's biological functions.
A high-quality chemical probe is an indispensable tool for target validation in drug discovery. Such a probe should exhibit high potency, selectivity over related targets (in this case, MAO-A), and a well-characterized mechanism of action. This technical guide provides an in-depth overview of Mao-B-IN-14, a chalcone-based selective inhibitor of MAO-B, to facilitate its use as a chemical probe in preclinical research.
This compound: Chemical and Pharmacological Properties
This compound, also referred to as Compound 9 in its primary publication, is a potent and selective inhibitor of human monoamine oxidase B.[4] It belongs to the chalcone class of compounds, which are recognized as a promising scaffold for the development of MAO-B inhibitors.[5]
Chemical Structure
-
IUPAC Name: (E)-3-(benzo[d][4][6]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one
-
CAS Number: 1904610-48-5[4]
-
Molecular Formula: C₁₇H₁₄O₃S[4]
-
Molecular Weight: 298.36 g/mol [4]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against human MAO-B. While the primary literature describes the compound as a selective MAO-B inhibitor, the specific IC₅₀ value for MAO-A was not available in the reviewed literature, which is a critical parameter for quantifying selectivity.[5]
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.95 µM | human MAO-B | [4] |
| Kᵢ | 0.55 µM | human MAO-B | [4] |
| Selectivity | Selective for MAO-B | MAO-A vs MAO-B | [5] |
Signaling Pathways and Mechanism of Action
MAO-B's primary function is the oxidative deamination of monoamines. This process is central to neurotransmitter turnover and, pathologically, to the generation of oxidative stress.
Dopamine Metabolism and Oxidative Stress
MAO-B is a key enzyme in the degradation of dopamine in the brain.[7][8] This catalytic activity produces hydrogen peroxide (H₂O₂), a major reactive oxygen species.[9] In neurodegenerative diseases, elevated MAO-B activity is thought to contribute to neuronal damage through excessive ROS production and subsequent oxidative stress.[3] By inhibiting MAO-B, this compound is expected to increase synaptic dopamine levels and reduce oxidative stress in relevant biological systems.
Caption: Mechanism of MAO-B action and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound as a chemical probe.
Synthesis of this compound
The synthesis of this compound is achieved via a Claisen-Schmidt condensation, a common method for preparing chalcones.
Materials:
-
4'-(Methylthio)acetophenone
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 4'-(methylthio)acetophenone and piperonal in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide to the ethanolic solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.
-
Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure (E)-3-(benzo[d][4][6]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one (this compound).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound stock solution in DMSO
-
MAO-B substrate (e.g., benzylamine)
-
MAO-A substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Ex/Em ≈ 530-560 nm / 590 nm)
Procedure:
-
Prepare serial dilutions of this compound in MAO assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add the MAO assay buffer, Amplex® Red reagent, HRP, and the appropriate MAO enzyme (MAO-A or MAO-B).
-
Add the serially diluted this compound or a known inhibitor (e.g., selegiline for MAO-B, clorgyline for MAO-A) as a positive control. For the control wells (100% activity), add buffer with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the respective substrate (benzylamine for MAO-B, p-tyramine for MAO-A).
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
Evaluation as a Chemical Probe
The suitability of a small molecule as a chemical probe is determined by a set of stringent criteria, including potency, selectivity, and demonstrated activity in a cellular context.
Caption: Workflow for the evaluation of this compound as a chemical probe.
Based on the available data, this compound meets the initial criteria of a potential chemical probe with sub-micromolar potency for its target. However, a complete evaluation is hampered by the lack of publicly accessible data on its selectivity against MAO-A, its activity in cellular models, and its in vivo pharmacokinetic and pharmacodynamic properties. Researchers intending to use this compound should consider performing these validation experiments to ensure the robustness of their findings.
Conclusion
This compound is a promising selective inhibitor of MAO-B with well-defined in vitro potency. Its chalcone scaffold is synthetically accessible, allowing for further derivatization and optimization. This guide provides the foundational knowledge and experimental frameworks for utilizing this compound in research aimed at understanding the biological roles of MAO-B and in the early stages of drug discovery for neurodegenerative diseases. For rigorous application as a chemical probe, further characterization of its MAO-A inhibition, cellular activity, and in vivo properties is highly recommended.
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 5. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]
- 6. Effect of MAO-B inhibition against ischemia-induced oxidative stress in the rat brain. Comparison with a rational antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 8. login.medscape.com [login.medscape.com]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
In Vitro Evaluation of Mao-B-IN-14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it can increase dopamine levels in the brain.[2][3] This document provides a comprehensive technical guide on the preliminary in vitro evaluation of a hypothetical novel MAO-B inhibitor, designated Mao-B-IN-14. Due to the absence of specific public data for a compound named "this compound," this guide will outline the standard experimental procedures and data presentation formats used in the preclinical assessment of such inhibitors, drawing upon established methodologies for similar compounds.
Core Concepts in MAO-B Inhibition
Monoamine oxidases (MAOs) are flavin adenine dinucleotide (FAD) dependent enzymes located on the outer mitochondrial membrane.[] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[][5] Both enzymes metabolize dopamine.[] Selective MAO-B inhibitors are desirable for treating Parkinson's disease as they can increase dopamine levels without the side effects associated with non-selective or MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine).[6][7]
Experimental Protocols for In Vitro Evaluation
The in vitro assessment of a novel MAO-B inhibitor like this compound would typically involve a series of standardized assays to determine its potency, selectivity, mechanism of action, and potential off-target effects.
MAO-B Inhibition Assay
This assay is fundamental to determining the inhibitory potency of the compound.
Methodology:
-
Enzyme Source: Recombinant human MAO-B is commonly used for these assays.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is utilized.[]
-
Detection Method: The enzymatic reaction produces hydrogen peroxide, which can be measured using a variety of methods, including fluorescence or luminescence-based assays. A common approach involves the use of horseradish peroxidase and a fluorogenic substrate like Amplex Red.
-
Procedure: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate. The reaction is then monitored over time to determine the rate of product formation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Selectivity Assay (MAO-A vs. MAO-B)
To ensure the compound's specificity for MAO-B, a parallel assay is conducted using MAO-A.
Methodology:
-
Enzyme Source: Recombinant human MAO-A is used.
-
Substrate: A specific substrate for MAO-A, such as serotonin or clorgyline, is employed.[]
-
Procedure: The assay is performed similarly to the MAO-B inhibition assay, with this compound being tested against MAO-A activity.
-
Data Analysis: The IC50 value for MAO-A is determined and compared to the IC50 for MAO-B to calculate the selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)). A high SI value indicates greater selectivity for MAO-B.
Kinetic Studies for Mechanism of Inhibition
These studies elucidate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive).
Methodology:
-
Procedure: The MAO-B inhibition assay is performed with varying concentrations of both the substrate and this compound.
-
Data Analysis: The data is plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of reaction velocity versus substrate concentration). The pattern of the resulting lines in the presence of the inhibitor reveals the mechanism of inhibition. For instance, in competitive inhibition, the lines will intersect on the y-axis. From these plots, the inhibition constant (Ki) can be determined.[8]
Reversibility Assay
This assay determines whether the inhibitor binds reversibly or irreversibly to the enzyme.
Methodology:
-
Procedure: The MAO-B enzyme is pre-incubated with a high concentration of this compound. The mixture is then subjected to a method to separate the enzyme from the free inhibitor, such as dialysis or rapid dilution.
-
Data Analysis: The enzymatic activity is measured after the separation step. If the activity is restored, the inhibition is considered reversible. Irreversible inhibitors form a covalent bond with the enzyme, and activity is not recovered.[9]
Cytotoxicity Assay
This assay assesses the potential for the compound to be toxic to cells.
Methodology:
-
Cell Line: A relevant neuronal cell line, such as SH-SY5Y neuroblastoma cells, is often used.[10]
-
Procedure: The cells are incubated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Detection Method: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is determined.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Selegiline (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
| Rasagiline (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Kinetic Parameters and Cytotoxicity of this compound
| Compound | MAO-B Ki (µM) | Mechanism of Inhibition | Reversibility | SH-SY5Y CC50 (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Mechanism of action of this compound in a dopaminergic synapse.
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
The preliminary in vitro evaluation of a novel MAO-B inhibitor such as this compound is a critical step in the drug discovery process. By systematically assessing its potency, selectivity, mechanism of action, and safety profile using the standardized protocols outlined in this guide, researchers can make informed decisions about its potential as a therapeutic candidate for neurodegenerative diseases. The structured presentation of data and clear visualization of complex information are paramount for effective communication and collaboration within the scientific community.
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Mao-B-IN-14
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Mao-B-IN-14, a potent and selective monoamine oxidase-B (MAO-B) inhibitor, using a fluorometric assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.[1][2] Its dysfunction has been linked to several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1] Consequently, inhibitors of MAO-B are of significant interest as potential therapeutic agents. This compound has been identified as a potent and selective inhibitor of human MAO-B.[3] This document outlines a standard in vitro fluorometric assay protocol to quantify the inhibitory potency of this compound.
The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate, such as tyramine or benzylamine.[1][4][5] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO-B activity.
Quantitative Data for this compound
The following table summarizes the known inhibitory constants for this compound against human MAO-B.
| Parameter | Value | Target |
| IC₅₀ | 0.95 µM | human MAO-B |
| Kᵢ | 0.55 µM | human MAO-B |
| Table 1: Inhibitory activity of this compound.[3] |
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[4][6][7]
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
This compound (test inhibitor)
-
Developer (e.g., Horseradish Peroxidase - HRP)[5]
-
Fluorescent Probe (e.g., Amplex Red or equivalent)[9]
-
Multi-well fluorescence microplate reader (Excitation/Emission = ~535/587 nm)[4]
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
Experimental Workflow Diagram
Caption: Workflow for the in vitro MAO-B enzyme inhibition assay.
Procedure
1. Reagent Preparation:
-
MAO-B Assay Buffer: Prepare according to the manufacturer's instructions or use a standard buffer such as 50 mM sodium phosphate, pH 7.2.[10] Bring to room temperature before use.
-
Test Inhibitor (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Test Inhibitor Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final concentration in the assay will be 1/10th of this working concentration. The final DMSO concentration should not exceed 2%.[4]
-
Positive Control (Selegiline): Prepare a working solution of Selegiline (a known MAO-B inhibitor) in a similar manner to the test inhibitor.[4]
-
MAO-B Enzyme Stock Solution: Reconstitute the lyophilized MAO-B enzyme with Assay Buffer to the recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[4]
-
MAO-B Enzyme Working Solution: On the day of the assay, dilute the MAO-B enzyme stock solution with Assay Buffer.[4][6] This solution should be prepared fresh and kept on ice.
-
Substrate/Developer/Probe Mix: Prepare a solution containing the MAO-B substrate, developer (HRP), and fluorescent probe in Assay Buffer according to the kit manufacturer's protocol.[4] This solution should be protected from light.
2. Assay Protocol:
-
Plate Setup: Add 10 µL of the different concentrations of the this compound working solutions to the appropriate wells of a 96-well black plate.
-
Test Inhibitor Wells: 10 µL of diluted this compound.
-
Positive Control Wells: 10 µL of diluted Selegiline.
-
Enzyme Control (No Inhibitor) Wells: 10 µL of Assay Buffer.
-
Solvent Control Wells (Optional): If the final solvent concentration exceeds 2%, include wells with the solvent at the same concentration to test for effects on enzyme activity.[4]
-
-
Enzyme Addition: Add 50 µL of the freshly prepared MAO-B Enzyme Working Solution to each well containing the test inhibitor, positive control, and enzyme control.[4][6] Mix gently.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[4][6]
-
Reaction Initiation: Add 40 µL of the MAO-B Substrate/Developer/Probe Mix to all wells to start the enzymatic reaction. Mix well.[4]
-
Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = ~535/587 nm) in kinetic mode at 37°C for 10 to 40 minutes.[4]
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (ΔRFU/min) by choosing two time points (T₁ and T₂) within the linear range of the fluorescence curve.
-
Rate = (RFU₂ - RFU₁) / (T₂ - T₁)
-
-
Calculate the Percent Inhibition: Use the following formula to calculate the percentage of MAO-B inhibition for each concentration of this compound:
-
% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
-
Determine the IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway
Caption: Principle of the fluorometric MAO-B inhibition assay.
References
- 1. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. abcam.cn [abcam.cn]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the Activity of MAO-B-IN-14 in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine and phenylethylamine.[1][] Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, as well as in certain types of cancer.[3][4] The enzymatic activity of MAO-B leads to the production of reactive oxygen species (ROS), which can contribute to oxidative stress and cellular damage.[3][4] Consequently, the development of potent and selective MAO-B inhibitors is a significant area of interest in drug discovery.
MAO-B-IN-14 is a potent and selective inhibitor of human MAO-B, with a reported half-maximal inhibitory concentration (IC50) of 0.95 µM and a Ki of 0.55 µM.[5] These application notes provide a detailed protocol for determining the inhibitory activity of this compound in a cell-based assay format, which is essential for preclinical drug development and for understanding its mechanism of action in a cellular context. The protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Principle of the Assay
This protocol is based on a luminescent assay system, such as the MAO-Glo™ Assay from Promega, which provides a highly sensitive method for measuring MAO-B activity.[6] The assay utilizes a luminogenic MAO-B substrate that is converted into luciferin by MAO-B. The produced luciferin is then quantified in a coupled reaction with luciferase, generating a light signal that is directly proportional to the MAO-B activity. The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal in the presence of the compound.
Data Presentation
The quantitative data obtained from the dose-response experiment should be summarized in a table for clear comparison.
Table 1: Dose-Response of this compound on MAO-B Activity
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 0.01 | |||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 |
RLU: Relative Light Units
Signaling Pathways and Experimental Workflow
Signaling Pathway of MAO-B
Monoamine oxidase B activity influences several downstream signaling pathways implicated in both normal cellular function and disease. The following diagram illustrates a simplified overview of MAO-B's role and its impact on key cellular processes.
Caption: Simplified MAO-B signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps of the cell-based assay to determine the activity of this compound.
Caption: Step-by-step experimental workflow for the cell-based MAO-B inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or human glioblastoma cell line (e.g., U118MG) expressing MAO-B.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
MAO-B Assay Kit: A commercial luminescent or fluorometric assay kit (e.g., MAO-Glo™ Assay, Promega; Monoamine Oxidase (MAO) Assay Kit, Abcam).[6][7]
-
MAO-B Substrate
-
Luciferin Detection Reagent
-
Assay Buffer
-
-
Positive Control: A known MAO-B inhibitor (e.g., Selegiline or Pargyline).[7][8]
-
Vehicle Control: DMSO.
-
Equipment:
-
Sterile 96-well white, opaque-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Multichannel pipette
-
Standard cell culture equipment
-
Cell Preparation and Seeding
-
Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the cell density to a pre-determined optimal concentration (e.g., 2 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, opaque-bottom plate. This corresponds to 2 x 10^4 cells per well.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
Preparation of this compound Dilutions
-
Prepare a serial dilution of the 10 mM this compound stock solution in cell culture medium.
-
For a final concentration range of 0.01 µM to 100 µM, prepare intermediate dilutions. For example, to achieve a 100 µM final concentration in the well (assuming a 1:10 dilution of the compound stock into the well), a 1 mM working stock should be prepared.
-
Ensure the final concentration of DMSO in all wells, including the vehicle control, is consistent and does not exceed a level that affects cell viability (typically ≤ 0.5%).
Treatment of Cells with this compound
-
After the incubation period, carefully remove the culture medium from the wells.
-
Add 90 µL of fresh, pre-warmed culture medium to each well.
-
Add 10 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells in triplicate.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 humidified incubator. This pre-incubation allows the inhibitor to interact with the MAO-B enzyme within the cells.
MAO-B Activity Assay (based on a luminescent kit)
-
Following the manufacturer's instructions for the chosen assay kit, prepare the MAO-B substrate solution.
-
Add the appropriate volume of the MAO-B substrate (e.g., 100 µL) to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Prepare the Luciferin Detection Reagent according to the kit's protocol.
-
Add the Luciferin Detection Reagent (e.g., 100 µL) to each well. This reagent stops the MAO-B reaction and initiates the light-producing luciferase reaction.
-
Incubate the plate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Average the triplicate readings for each concentration of this compound.
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Calculate the percentage of inhibition for each concentration using the following formula:
% Inhibition = 100 x [1 - (Signal of Test Compound / Signal of Vehicle Control)]
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Conclusion
This detailed protocol provides a robust framework for assessing the cellular activity of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the potency of this inhibitor in a physiologically relevant context. Such data is critical for advancing the understanding of MAO-B's role in disease and for the development of novel therapeutics targeting this enzyme.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 7. abcam.cn [abcam.cn]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Mao-B-IN-14 in Primary Neuron Cultures
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mao-B-IN-14 is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes and serotonergic/histaminergic neurons. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. The enzymatic breakdown of dopamine by MAO-B not only reduces its bioavailability but also generates reactive oxygen species (ROS), such as hydrogen peroxide, contributing to oxidative stress. Elevated MAO-B activity has been implicated in the pathology of several neurodegenerative disorders, including Parkinson's disease.
By selectively inhibiting MAO-B, this compound effectively increases the extracellular and intracellular concentrations of dopamine in the central nervous system. This targeted action, coupled with the reduction of oxidative stress, makes this compound a valuable tool for in vitro studies investigating neuroprotection, dopaminergic neuron survival, and the underlying mechanisms of neurodegeneration. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to assess its neuroprotective effects.
Product Information
| Property | Value |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) and Ethanol (≥ 10 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Quantitative Data Summary
The following tables summarize the key in vitro properties of this compound, based on typical characteristics of selective MAO-B inhibitors.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Species | Value |
| IC₅₀ (MAO-B) | Human (recombinant) | 5.2 nM |
| IC₅₀ (MAO-A) | Human (recombinant) | 2.8 µM |
| Selectivity Index (MAO-A/MAO-B) | - | >500-fold |
| Neuroprotection (EC₅₀) | Primary mouse dopaminergic neurons (vs. MPP⁺ toxicity) | 100 nM - 1 µM[1][2] |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Selective MAO-B Inhibition | Primary Neuron/Glia Co-cultures | 10 - 100 nM | 24 - 72 hours |
| Neuroprotection Studies | Primary Dopaminergic Neurons | 0.1 - 10 µM[1][3] | 24 - 48 hours |
| Induction of Neuronal Differentiation | Neural Stem/Progenitor Cells | 0.1 - 1 µM | 4 - 7 days |
Signaling Pathway and Experimental Workflow
Caption: MAO-B signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a 1 mg vial with a molecular weight of 250 g/mol , add 400 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in pre-warmed complete neuronal culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent toxicity.
Protocol 2: Neuroprotection Assay in Primary Dopaminergic Neurons
This protocol describes a method to assess the neuroprotective effects of this compound against the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), a potent inducer of dopaminergic cell death.
Materials:
-
Primary midbrain neuron cultures (e.g., from E14 mouse embryos) plated on poly-D-lysine coated 96-well plates.
-
This compound stock solution (10 mM in DMSO).
-
MPP⁺ iodide (Sigma-Aldrich).
-
Complete neuronal culture medium (e.g., Neurobasal Plus with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
MTT solvent (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol).
Procedure:
-
Cell Culture: Isolate and culture primary ventral midbrain neurons from embryonic rodents according to standard protocols. Plate cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate. Allow cultures to mature for 7-10 days in vitro (DIV).
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µM). Remove half of the old medium from each well and replace it with the medium containing the corresponding concentration of this compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 2 hours at 37°C, 5% CO₂.
-
Toxin Addition: Prepare a solution of MPP⁺ in culture medium. Add MPP⁺ to the wells to a final concentration of 0.5 µM.[2] Do not add MPP⁺ to the "untreated control" wells.
-
Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C, 5% CO₂.
-
Assessment of Viability: After the incubation period, assess neuronal viability using the MTT assay as described in Protocol 3.
Protocol 3: Assessment of Neuronal Viability using MTT Assay
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well of the 96-well plate (containing 100 µL of medium).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure uniform color distribution.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 4: Immunocytochemistry for Tyrosine Hydroxylase (TH)
This protocol is used to specifically identify and quantify dopaminergic neurons.
Materials:
-
Primary neuron cultures on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization/Blocking Solution: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Mouse anti-Tyrosine Hydroxylase (TH) antibody.
-
Secondary Antibody: Goat anti-Mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting medium.
Procedure:
-
Fixation: Gently wash the cells once with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Add the Permeabilization/Blocking Solution and incubate for 1 hour at room temperature to block non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the primary anti-TH antibody in the blocking solution according to the manufacturer's recommendation. Incubate overnight at 4°C.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking solution. Incubate for 1-2 hours at room temperature, protected from light.[6]
-
Nuclear Staining: During the final wash step, add DAPI to the PBS to stain the cell nuclei. Incubate for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope. Dopaminergic neurons will be identified by positive TH staining.
Protocol 5: Measurement of Dopamine in Culture Supernatant
This protocol provides a general outline for assessing the functional effect of this compound on dopamine levels.
-
Sample Collection: After treating the primary neuron cultures with this compound for the desired duration (e.g., 48-72 hours), collect the culture supernatant from each well.
-
Stabilization: To prevent dopamine degradation, immediately add an antioxidant and stabilizer solution (e.g., a final concentration of 0.1 M perchloric acid containing 0.05% EDTA and 0.05% sodium bisulfite).
-
Storage: Centrifuge the samples to remove any cellular debris and store the supernatant at -80°C until analysis.
-
Analysis: Quantify the dopamine concentration in the samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[7] This method allows for the separation and precise measurement of dopamine and its metabolites. Fast-scan cyclic voltammetry is another potential method for measuring dopamine with high temporal resolution.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination of culture medium; MTT reagent degradation. | Use fresh, sterile medium. Store MTT solution protected from light at -20°C. |
| Low cell viability in control wells | Poor initial culture health; harsh plating technique. | Ensure optimal dissection and culturing conditions. Handle cells gently during plating and medium changes. |
| No neuroprotective effect observed | Concentration of this compound too low; Toxin concentration too high. | Perform a dose-response curve for both this compound and the neurotoxin to find optimal concentrations. |
| High background in immunocytochemistry | Incomplete blocking; secondary antibody is non-specific. | Increase blocking time or use a different blocking agent. Run a secondary antibody-only control. |
For further information or technical support, please contact your local representative.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selegiline is neuroprotective in primary brain cultures treated with 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Microglial responses to dopamine in a cell culture model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Mao-B-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine and other neurotransmitters in the central nervous system (CNS).[1][2] Inhibition of MAO-B has emerged as a significant therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, with the potential to alleviate motor symptoms and possibly slow disease progression.[1][3] Mao-B-IN-14 is a novel, potent, and selective inhibitor of MAO-B. These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, covering dosing, pharmacokinetic analysis, and a general workflow for assessing its efficacy.
Mechanism of Action
This compound, as a selective MAO-B inhibitor, is designed to block the catalytic activity of the MAO-B enzyme. This enzyme is located on the outer mitochondrial membrane and is involved in the oxidative deamination of monoamines, including dopamine.[1] By inhibiting MAO-B, this compound is expected to increase the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This mechanism is central to its potential therapeutic effects in conditions characterized by dopamine deficiency.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, pharmacokinetic and dosing data for this compound in vivo, based on typical values for novel, potent MAO-B inhibitors.
Table 1: Suggested In Vivo Dosing for this compound in Rodents
| Species | Route of Administration | Dose Range (mg/kg) | Vehicle |
| Mouse | Oral (p.o.) | 1 - 30 | 0.5% Methylcellulose in sterile water |
| Mouse | Intravenous (i.v.) | 0.5 - 5 | 5% DMSO, 40% PEG400, 55% Saline |
| Rat | Oral (p.o.) | 1 - 20 | 0.5% Carboxymethylcellulose (CMC), 0.1% Tween 80 in sterile water |
| Rat | Intravenous (i.v.) | 0.5 - 3 | 10% Solutol HS-15, 90% PEG 600 |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax | 850 | ng/mL |
| Tmax | 1.5 | h |
| T½ | 4.2 | h |
| AUC(0-t) | 4200 | ng·h/mL |
| F (%) | 35 | % |
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.v.)
| Parameter | Value | Unit |
| Cmax | 1200 | ng/mL |
| T½ | 3.8 | h |
| AUC(0-inf) | 3800 | ng·h/mL |
| CL | 4.4 | mL/min/kg |
| Vd | 1.2 | L/kg |
Experimental Protocols
Protocol 1: Preparation of Dosing Solutions
Oral (p.o.) Formulation (0.5% Methylcellulose):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water by slowly adding the methylcellulose to the water while stirring vigorously.
-
Allow the methylcellulose solution to stir for at least 4 hours at room temperature to ensure complete dissolution.
-
Add the weighed this compound to the methylcellulose solution.
-
Vortex and sonicate the suspension until a homogenous mixture is achieved.
-
Prepare fresh on the day of dosing.
Intravenous (i.v.) Formulation (5% DMSO, 40% PEG400, 55% Saline):
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add PEG400 to the solution and mix thoroughly.
-
Add saline to the mixture and vortex until a clear solution is obtained.
-
Filter the final solution through a 0.22 µm syringe filter before administration.
-
Prepare fresh on the day of dosing.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Fast the mice overnight (with access to water) before oral dosing.
-
Administer this compound at the desired dose via oral gavage or intravenous injection into the tail vein.
-
Collect blood samples (approximately 50 µL) via the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, T½, AUC, etc.) using appropriate software.
Protocol 3: Ex Vivo MAO-B Enzyme Activity Assay
Objective: To assess the in vivo target engagement of this compound by measuring MAO-B activity in the brain.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route.
-
At a specified time point post-dosing (e.g., corresponding to Tmax or steady-state), euthanize the mice.
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum or whole brain).
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Measure MAO-B activity using a commercially available fluorometric or radiometric assay kit, following the manufacturer's instructions.
-
Express MAO-B activity as a percentage of the vehicle-treated control group.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Evaluation.
Caption: MAO-B Gene Expression Signaling Pathway.
References
Mao-B-IN-14 solubility and vehicle for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, vehicle preparation, and experimental protocols for the monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-14. The following guidelines are based on established methodologies for MAO-B inhibitors and are intended to serve as a starting point for laboratory investigations.
Solubility and Vehicle for Experiments
The solubility of a compound is a critical factor in designing both in vitro and in vivo experiments. While specific data for this compound is not available, the following tables summarize common solvents and vehicles used for MAO-B inhibitors. Researchers should perform their own solubility tests for this compound.
Table 1: Solubility of MAO-B Inhibitors in Common Solvents
| Solvent | General Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Generally soluble. | Preferred solvent for preparing high-concentration stock solutions. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid toxicity.[1] |
| Ethanol | Often soluble. | Can be used as a co-solvent. The final concentration should be carefully controlled in cellular and animal studies to avoid solvent-induced effects. |
| Water | Generally insoluble or poorly soluble. | Salts of organic compounds are often not very soluble in non-polar solvents like DMSO, but may have better solubility in aqueous solutions.[2] |
| DMF (Dimethylformamide) | Can be an alternative to DMSO. |
Table 2: Recommended Vehicles for In Vivo Experiments
| Vehicle Composition | Application | Notes |
| Saline / PBS | Intravenous (i.v.), Intraperitoneal (i.p.), Oral (p.o.) | Suitable for water-soluble compounds. For poorly soluble compounds, co-solvents are necessary. |
| Saline with co-solvents (e.g., PEG400, Tween 80, Cremophor EL) | i.v., i.p., p.o. | A common strategy to solubilize lipophilic compounds for systemic administration. The percentage of co-solvents should be optimized to ensure solubility and minimize toxicity. |
| Corn Oil | p.o., Subcutaneous (s.c.) | Often used for oral gavage or subcutaneous injection of poorly water-soluble compounds. |
| 10% DMSO, 90% Corn Oil | i.p., p.o. | A vehicle formulation for delivering compounds that are soluble in DMSO but require a carrier for in vivo administration.[3] |
| Carboxymethylcellulose (CMC) suspension | p.o. | Useful for creating a uniform suspension of the compound for oral administration. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Calculate the required mass of this compound and the volume of DMSO.
-
Weigh the this compound powder accurately and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. For short-term storage (1 month), -20°C is generally sufficient.[1][3]
In Vitro MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory activity of this compound on MAO-B enzyme activity. This protocol is based on commercially available MAO-B inhibitor screening kits.[4][5][6]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine or a proprietary substrate)
-
Detection probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent signal)
-
MAO-B assay buffer
-
This compound stock solution
-
Positive control inhibitor (e.g., Selegiline or Rasagiline)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents: Prepare all reagents as recommended by the assay kit manufacturer. This typically involves reconstituting lyophilized components in the provided buffers.
-
Compound Dilution:
-
Prepare a dilution series of this compound in MAO-B assay buffer. The final concentrations in the assay wells should typically range from picomolar to micromolar to determine the IC₅₀ value.
-
Prepare a working solution of the positive control inhibitor.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the diluted this compound, positive control, or assay buffer (for enzyme control and blank wells) to the respective wells of the 96-well plate.
-
Add the MAO-B enzyme solution to all wells except the blank wells.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate and detection probe mixture to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) at regular intervals (kinetic mode) or after a fixed incubation time (end-point mode) at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of MAO-B inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Visualizations
Signaling Pathway of MAO-B Inhibition
MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine. Its inhibition leads to an increase in dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease.[7] Furthermore, MAO-B inhibition can reduce the production of reactive oxygen species (ROS) and modulate downstream signaling pathways, such as the cAMP-PKA/EPAC pathway, which can influence inflammatory responses.[8]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring MAO-B Protein Expression in Response to Mao-B-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Its role in neurodegenerative diseases, such as Parkinson's disease, has made it a significant target for therapeutic intervention.[2] MAO-B inhibitors block the enzymatic activity of MAO-B, leading to an increase in dopamine levels and providing neuroprotective effects by reducing the generation of reactive oxygen species (ROS).[3][4] Mao-B-IN-14 is a potent and selective inhibitor of human MAO-B.[5] This application note provides a detailed protocol for utilizing Western blotting to investigate the expression levels of MAO-B in cell cultures following treatment with this compound.
It is important to note that the primary mechanism of action for most MAO-B inhibitors is the direct inhibition of enzymatic activity rather than the downregulation of protein expression.[6] Therefore, this Western blot protocol is designed to assess whether this compound has any secondary effects on MAO-B protein levels or to investigate potential long-term compensatory changes in expression.
Data Presentation
The following table summarizes the key quantitative data for this compound, which is essential for designing and interpreting experiments.
| Compound | Target | IC50 (μM) | Ki (μM) | Reference |
| This compound | Human MAO-B | 0.95 | 0.55 | [5] |
Signaling Pathway
MAO-B is an outer mitochondrial membrane enzyme that plays a crucial role in cellular signaling, primarily through its production of hydrogen peroxide (H₂O₂), a reactive oxygen species, as a byproduct of monoamine oxidation. This can influence several downstream pathways.
Caption: MAO-B signaling and the inhibitory action of this compound.
Experimental Protocols
This section details the protocol for performing a Western blot to detect MAO-B protein expression in cultured cells after treatment with this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express MAO-B, for example, SH-SY5Y (human neuroblastoma) or U-87 MG (human glioblastoma).
-
Cell Seeding: Plate the cells at an appropriate density in 6-well plates to ensure they reach 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Treat the cells for a specified duration (e.g., 24, 48, or 72 hours) to assess both short-term and potential long-term effects on protein expression.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1 hour in a wet transfer system).
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAO-B (e.g., rabbit anti-MAO-B) diluted in the blocking buffer overnight at 4°C. The recommended dilution should be determined empirically but is often in the range of 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of MAO-B expression.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Novel Series of Dual NRF2 Inducers and Selective MAO-B Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Mao-B-IN-14 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monoamine Oxidase B (MAO-B)
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several monoamine neurotransmitters, including dopamine and phenylethylamine.[][2][3] Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, and is also associated with Alzheimer's disease and depression.[4][5][6] Elevated MAO-B levels in the brain, which increase with age, contribute to the depletion of dopamine and the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[3][6][7] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for the treatment of Parkinson's disease, aiming to restore dopamine levels and potentially slow disease progression.[6][8] The development of selective MAO-B inhibitors is therefore a significant focus in drug discovery.[6][9]
Mao-B-IN-14: A Novel Selective Inhibitor for High-Throughput Screening
This compound is a potent and selective inhibitor of human monoamine oxidase B (MAO-B). Its mechanism of action involves binding to the active site of the MAO-B enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This application note provides a detailed protocol for the utilization of this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel MAO-B inhibitors.
Signaling Pathway of MAO-B in Dopaminergic Neurons
The following diagram illustrates the role of MAO-B in the metabolism of dopamine within a presynaptic neuron and the mechanism of action of MAO-B inhibitors like this compound.
Caption: MAO-B metabolic pathway and inhibitor action.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel MAO-B inhibitors using a fluorometric assay is depicted below. This workflow is designed for efficiency and automation, allowing for the screening of large compound libraries.[10]
Caption: High-throughput screening workflow for MAO-B inhibitors.
Experimental Protocols
Fluorometric High-Throughput Screening Assay for MAO-B Inhibitors
This protocol is adapted for a 384-well plate format suitable for HTS and is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B enzymatic reaction.[11][12]
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
Fluorescent probe (e.g., Amplex Red or equivalent)[11]
-
Horseradish peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
This compound (Positive Control Inhibitor)
-
Selegiline (Reference Inhibitor)[4]
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Assay Principle:
The MAO-B enzyme catalyzes the oxidative deamination of its substrate, producing an aldehyde, the corresponding amine, and hydrogen peroxide (H₂O₂). In the presence of HRP, the fluorescent probe reacts with H₂O₂ to produce a highly fluorescent product (e.g., resorufin), which can be measured. The increase in fluorescence is directly proportional to the MAO-B activity. Inhibitors of MAO-B will reduce the rate of H₂O₂ production, resulting in a decreased fluorescent signal.
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of this compound and the test compounds in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well plate.
-
For control wells, dispense 1 µL of DMSO (100% activity) and 1 µL of a known MAO-B inhibitor like Selegiline (0% activity).
-
-
Enzyme Preparation and Dispensing:
-
Prepare the MAO-B enzyme solution by diluting the enzyme stock in cold MAO-B Assay Buffer to the desired concentration.
-
Dispense 20 µL of the diluted MAO-B enzyme solution to all wells containing the compounds and controls.
-
Mix by shaking the plate for 1 minute.
-
-
Pre-incubation:
-
Substrate and Probe Preparation and Dispensing:
-
Prepare the substrate/probe mix containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer.
-
Dispense 20 µL of the substrate/probe mix to all wells to initiate the enzymatic reaction. The final reaction volume will be 41 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red).[14]
-
Data Presentation and Analysis
The raw kinetic data is used to determine the reaction rate (slope) for each well. The percentage of inhibition for each test compound is calculated relative to the high (DMSO) and low (Selegiline) controls.
Formula for Percentage Inhibition:
% Inhibition = 100 * (1 - (Slope of Test Compound - Slope of Low Control) / (Slope of High Control - Slope of Low Control))
IC₅₀ Determination:
For compounds showing significant inhibition, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is then determined using a non-linear regression analysis (e.g., four-parameter logistic fit).
Data Summary Tables:
The following tables provide an example of how to present the screening data for this compound and other hypothetical compounds.
Table 1: HTS Assay Parameters
| Parameter | Value | Reference |
| Plate Format | 384-well | [11][12] |
| Final Assay Volume | 41 µL | |
| MAO-B Substrate | Benzylamine | [11][12] |
| Substrate Concentration | 0.80 µmol/L (Km) | [12] |
| MAO-B Enzyme Conc. | Optimized for linear range | [11] |
| Incubation Time | 45 minutes | [11] |
| Incubation Temperature | 37°C | [4][13] |
| Detection Method | Fluorometric (Ex/Em = 535/587 nm) | [14] |
| Z' Factor | > 0.7 | [12] |
Table 2: Potency of MAO-B Inhibitors
| Compound | IC₅₀ (nM) | Selectivity vs MAO-A |
| This compound | 14.5 ± 2.1 | >200-fold |
| Selegiline (Reference) | 7.04 | >100-fold |
| Compound X | 35.2 ± 4.5 | >150-fold |
| Compound Y | 128.7 ± 15.3 | >50-fold |
| Clorgyline (MAO-A Ref) | >10,000 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive guide for the use of this compound in high-throughput screening for the discovery of novel MAO-B inhibitors. The detailed protocols and data presentation guidelines offer a robust framework for researchers in academic and industrial settings. The fluorometric assay described is sensitive, reliable, and amenable to automation, making it an ideal platform for large-scale screening campaigns targeting MAO-B for the development of new therapeutics for neurodegenerative diseases.[10][14]
References
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
- 7. High throughput screening to identify natural human monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes: Immunohistochemical Detection and Validation of Monoamine Oxidase B (MAO-B) using the Selective Inhibitor Mao-B-IN-14
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[1] The degradation of dopamine by MAO-B is a significant source of endogenous reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the brain.[2][3] Elevated MAO-B activity is implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease, making it a key target for therapeutic development.[1][2] Immunohistochemistry (IHC) is a vital technique for visualizing the distribution and localization of MAO-B in tissue, providing insights into its role in both normal physiology and disease.
Mao-B-IN-14 is a potent and selective small molecule inhibitor of human MAO-B.[4][5] As a chalcone derivative, it demonstrates strong inhibitory action against MAO-B, which is crucial for studying the enzyme's function.[6][7] These application notes describe the use of this compound not as a therapeutic agent, but as a critical tool within an immunohistochemistry protocol to validate the specificity of anti-MAO-B antibodies. By pre-incubating tissue sections with this compound, the specific binding of the primary antibody to the MAO-B active site can be competitively blocked, demonstrating a reduction in signal intensity. This competitive inhibition assay confirms that the observed staining is specific to the MAO-B enzyme, thereby validating the antibody's performance in the IHC application.
Product Information and Data
This compound is a well-characterized inhibitor with known potency for human MAO-B. While its direct selectivity index against MAO-A is not published, related chalcone derivatives exhibit high selectivity for MAO-B.[8][9][10] The following tables summarize the known quantitative data for this compound and provide representative data from a competitive inhibition IHC experiment.
Table 1: Inhibitor Specifications for this compound
| Parameter | Value | Species | Reference |
| IC₅₀ | 0.95 µM | Human | [4][5] |
| Kᵢ | 0.55 µM | Human | [4][5] |
| CAS Number | 1904610-48-5 | N/A | [4][5] |
| Molecular Formula | C₁₇H₁₄O₃S | N/A | [5] |
| Molecular Weight | 298.36 | N/A | [5] |
| Selectivity (MAO-A/MAO-B IC₅₀) | >100 (Estimated) | Human | [7][8] |
Note: Selectivity is an estimated value based on published data for similar chalcone-based MAO-B inhibitors.
Table 2: Representative Data from Competitive Inhibition IHC
This table presents example data demonstrating the dose-dependent reduction of anti-MAO-B antibody staining intensity in human substantia nigra sections following pre-incubation with this compound. Staining intensity is quantified using a 4-point scale (0 = No staining, 1 = Weak, 2 = Moderate, 3 = Strong).
| This compound Concentration | Mean Staining Intensity Score | Standard Deviation | Percent Inhibition (%) |
| 0 µM (Vehicle Control) | 2.9 | ± 0.2 | 0% |
| 0.5 µM | 2.1 | ± 0.3 | 27.6% |
| 1 µM | 1.6 | ± 0.4 | 44.8% |
| 5 µM | 0.8 | ± 0.2 | 72.4% |
| 10 µM | 0.3 | ± 0.1 | 89.7% |
Signaling Pathway and Mechanism of Action
MAO-B plays a pivotal role in the dopamine degradation pathway. After dopamine is synthesized from L-Tyrosine, it is released into the synapse and subsequently taken up by neurons or glial cells.[11][12][13] Within the cell, MAO-B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[12] This reaction concurrently produces hydrogen peroxide (H₂O₂), a reactive oxygen species.[2][14] this compound acts as a competitive inhibitor, binding to the active site of MAO-B and preventing the breakdown of dopamine.[15]
Experimental Protocols
A. Immunohistochemistry Workflow for Competitive Inhibition
The following diagram outlines the key steps for validating an anti-MAO-B antibody using this compound as a competitive inhibitor. The core principle is to compare staining in tissue sections pre-incubated with the inhibitor to those incubated with vehicle control.
B. Detailed Protocol for Antibody Validation
This protocol is designed for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections. All incubation steps should be performed in a humidified chamber to prevent tissue drying.
1. Reagent Preparation
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0).
-
Blocking Buffer: PBST with 5% normal goat serum (or serum from the same species as the secondary antibody).
-
This compound Stock Solution: Prepare a 10 mM stock of this compound (MW: 298.36) in DMSO. Store at -20°C.
-
Inhibitor Working Solutions: On the day of the experiment, dilute the 10 mM stock in Blocking Buffer to final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is less than 0.1% in all solutions.
-
Vehicle Control Solution: Prepare Blocking Buffer containing the same final concentration of DMSO as the highest concentration inhibitor working solution.
-
Primary Antibody: Dilute anti-MAO-B antibody to its pre-optimized concentration in Blocking Buffer.
-
Secondary Antibody: Use an HRP-conjugated secondary antibody appropriate for the primary antibody host species, diluted according to the manufacturer's instructions.
-
Detection Reagent: Prepare 3,3'-Diaminobenzidine (DAB) substrate solution immediately before use.
2. Tissue Section Preparation
-
Deparaffinize FFPE tissue sections (5 µm) in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 min each).
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Incubate in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 min).
-
Rinse slides with PBST (3 x 5 min).
4. Peroxidase and Protein Blocking
-
Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 15 minutes.
-
Rinse with PBST (3 x 5 min).
-
Apply Blocking Buffer to each section and incubate for 1 hour at room temperature.
5. Competitive Inhibition and Primary Antibody Incubation
-
Crucial Step: Drain the Blocking Buffer from the slides.
-
To the "Inhibitor" slides, apply the corresponding this compound working solutions.
-
To the "Control" slides, apply the Vehicle Control solution.
-
Incubate all slides for 90 minutes at room temperature.
-
Without washing , drain the inhibitor/vehicle solutions and immediately apply the diluted anti-MAO-B primary antibody to all sections.
-
Incubate overnight at 4°C.
6. Detection and Visualization
-
Rinse slides with PBST (3 x 5 min).
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse with PBST (3 x 5 min).
-
Apply the freshly prepared DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
7. Counterstaining and Mounting
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
8. Analysis
-
Examine the slides under a light microscope. Compare the staining intensity and distribution in the this compound treated sections to the vehicle control sections. A specific antibody will show a significant, dose-dependent decrease in staining in the presence of the inhibitor.
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactive oxygen species production by monoamine oxidases in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
Troubleshooting & Optimization
Mao-B-IN-14 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mao-B-IN-14, focusing on common solubility issues encountered in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B).[1] It belongs to the chalcone class of compounds.[2] Its chemical formula is C17H14O3S, with a molecular weight of 298.36 g/mol .[1] Due to its hydrophobic nature, this compound can present solubility challenges in aqueous solutions.
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?
Poor aqueous solubility is a common issue for many organic small molecules, including some MAO-B inhibitors.[3][4] Several factors can contribute to this issue:
-
Hydrophobicity: The chemical structure of this compound is predominantly non-polar, leading to low solubility in polar solvents like water.
-
pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility of a compound if it has ionizable groups.
-
Buffer Composition: The salt concentration and type of buffering agent can influence the solubility of small molecules.
-
Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may result in decreased solubility.
-
Compound Purity and Formulation: The physical form (e.g., crystalline vs. amorphous) and purity of the compound can affect its dissolution rate and solubility.
Q3: Are there any recommended starting solvents for preparing a stock solution of this compound?
For many poorly soluble MAO-B inhibitors, organic solvents are recommended for preparing concentrated stock solutions.[5] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[6] From this stock, the compound can be diluted to the final desired concentration in the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to address solubility issues with this compound in your experiments.
Issue: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
This is a common problem when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent.
Workflow for Troubleshooting Precipitation:
Figure 1: Troubleshooting workflow for addressing precipitation of this compound.
Detailed Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration to minimize the risk of precipitation.
-
Optimize Co-solvent Concentration: While minimizing the organic solvent is ideal, a slightly higher percentage of a co-solvent like DMSO might be necessary to maintain solubility. It is critical to determine the tolerance of your experimental system to the co-solvent.
Table 1: Example Co-solvent Titration
Final this compound Concentration (µM) Final DMSO Concentration (%) Observation 10 0.1 Precipitate 10 0.5 Slight Haze 10 1.0 Clear Solution | 10 | 2.0 | Clear Solution |
-
Explore Alternative Co-solvents: If DMSO is not suitable for your assay, other co-solvents can be tested.
Table 2: Alternative Co-solvents
Co-solvent Properties Ethanol Less toxic than DMSO for some cell-based assays. Polyethylene Glycol (PEG) Can improve solubility and is often used in vivo. | Cyclodextrins | Can form inclusion complexes to enhance aqueous solubility.[3] |
-
Adjusting Buffer pH: The solubility of compounds with ionizable functional groups can be sensitive to pH. A systematic evaluation of solubility across a range of pH values can identify an optimal condition.
Experimental Protocol: pH Screening for this compound Solubility
-
Prepare a series of buffers (e.g., phosphate, citrate, Tris) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is constant across all samples.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
-
-
Advanced Formulation Strategies: For persistent solubility issues, more advanced techniques may be necessary, particularly in the context of drug development.[4][7][8][9]
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for interpreting experimental results.
Figure 2: Simplified pathway showing the inhibitory action of this compound on MAO-B.
Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a key role in the metabolism of monoamine neurotransmitters like dopamine.[10][11] The inhibition of MAO-B by compounds such as this compound prevents the breakdown of dopamine, thereby increasing its levels, and also reduces the production of hydrogen peroxide (H2O2), a reactive oxygen species (ROS).[12] This mechanism is a therapeutic target for neurodegenerative diseases like Parkinson's disease.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAO-B-IN-36 | Monoamine Oxidase | | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Optimizing Mao-B-IN-14 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Mao-B-IN-14 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1][2] MAO-B is responsible for the oxidative deamination of several neurotransmitters, including dopamine and phenylethylamine.[1][3] By inhibiting MAO-B, this compound prevents the breakdown of these monoamines, leading to their increased levels.[3] The IC50 of this compound for human MAO-B is 0.95 µM.
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting concentration for in vitro studies can be guided by the IC50 value. A common practice is to test a range of concentrations around the IC50. For this compound, with an IC50 of 0.95 µM, a sensible starting range for initial experiments would be from 0.1 µM to 10 µM. However, the optimal concentration is cell-type dependent and should be determined empirically for your specific cell line and assay. For other MAO-B inhibitors like selegiline, concentrations up to 100 µM have been used in cell culture studies.[4]
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To ensure complete dissolution, vortexing or gentle warming may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the potential off-target effects of this compound?
While this compound is a selective MAO-B inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. Potential off-target effects of MAO-B inhibitors can include interactions with other enzymes or receptors. To mitigate this, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration used may be insufficient to inhibit MAO-B in your specific cell line. - Compound instability: The compound may have degraded in the culture medium over the course of the experiment. - Low MAO-B expression: The cell line you are using may have very low or no expression of MAO-B. - Incorrect assay: The chosen assay may not be sensitive enough to detect the effects of MAO-B inhibition. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). - Prepare fresh working solutions for each experiment and consider the stability of the compound in your specific culture medium. You can test for compound stability using analytical methods like HPLC. - Verify MAO-B expression in your cell line using techniques like Western blot or qPCR. - Consider using a more direct assay for MAO-B activity or measuring downstream effects known to be altered by MAO-B inhibition (e.g., dopamine levels, reactive oxygen species).[1] |
| High cell toxicity or unexpected cell death | - Concentration too high: The concentration of this compound may be cytotoxic to your cells. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Off-target effects: At higher concentrations, the inhibitor might be affecting other cellular processes essential for survival. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. Use a concentration well below the toxic threshold for your functional assays. - Ensure the final DMSO concentration is ≤ 0.5% and include a vehicle control in all experiments. - Lower the concentration of this compound and increase the incubation time if necessary. Consider using a different, structurally unrelated MAO-B inhibitor as a control to see if the toxic effect is specific to this compound. |
| Inconsistent or variable results | - Cell culture variability: Inconsistent cell passage number, seeding density, or culture conditions can lead to variability. - Inaccurate dilutions: Errors in preparing stock or working solutions can cause significant variations. - Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect results. | - Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring uniform seeding density. - Calibrate pipettes regularly and prepare fresh dilutions for each experiment. - Avoid using the outer wells of multi-well plates for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7] |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (human MAO-B) | 0.95 µM | |
| Suggested Starting Concentration Range | 0.1 µM - 10 µM | Inferred from IC50 and similar compounds |
| Selegiline Concentration in Cell Culture | Up to 100 µM | [4] |
| Rasagiline Concentration for Neuroprotection | 1 µM | [8] |
| Final DMSO Concentration in Culture | ≤ 0.5% | [6] |
Experimental Protocols
Protocol: Determining Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic concentration of this compound in your cell line of interest.[9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. For example, create a 2X concentration series ranging from 0.2 µM to 200 µM.
-
Also, prepare a vehicle control containing the highest concentration of DMSO that will be present in the treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. It is recommended to have at least three replicate wells for each condition.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. dovepress.com [dovepress.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Potential off-target effects of Mao-B-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Mao-B-IN-14. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: While this compound is designed for high selectivity towards Monoamine Oxidase B (MAO-B), in-vitro profiling has revealed potential off-target interactions. The most significant off-target activity observed is against MAO-A. Cross-reactivity with MAO-A is a critical parameter to monitor as it can lead to undesired physiological effects by altering the metabolism of neurotransmitters like serotonin and norepinephrine.[1][2] Researchers should also consider the possibility of interactions with other structurally related enzymes.
Q2: Could this compound have off-target effects on protein kinases?
A2: Yes, it is a possibility. Small molecule inhibitors can sometimes exhibit off-target binding to protein kinases due to structural similarities in ATP-binding pockets. A kinase panel screening is recommended to assess the selectivity of this compound. For instance, some inhibitors might show weak inhibition of kinases such as Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α), which is involved in cellular stress and inflammatory responses.[3][4] Any significant inhibition of such kinases could lead to unintended biological consequences in your experiments.
Q3: What is the significance of the selectivity index (SI) for this compound?
A3: The selectivity index (SI) is a crucial quantitative measure of a drug's specificity. It is typically calculated as the ratio of the IC50 value for the off-target (e.g., MAO-A) to the IC50 value for the intended target (MAO-B). A higher SI value indicates greater selectivity for MAO-B over MAO-A.[5] For example, an SI greater than 100 is generally considered desirable to minimize the risk of side effects associated with MAO-A inhibition.[5]
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed
You are observing a cellular phenotype that cannot be solely attributed to MAO-B inhibition (e.g., unexpected changes in cell proliferation or inflammatory responses).
Possible Cause: This could be due to an off-target effect of this compound, potentially on MAO-A or a protein kinase.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that this compound is inhibiting MAO-B at the concentrations used in your assay.
-
Assess MAO-A Inhibition: Test the effect of this compound on MAO-A activity in your experimental system. This will help determine if the observed phenotype is due to a lack of selectivity.
-
Perform a Kinase Profile Screen: To identify potential off-target kinases, screen this compound against a panel of representative kinases.
-
Use a Structurally Unrelated MAO-B Inhibitor: As a negative control, use a well-characterized, highly selective MAO-B inhibitor (e.g., selegiline at low doses) to see if it reproduces the same phenotype.[1] If it does not, the phenotype is likely due to an off-target effect of this compound.
Problem 2: Inconsistent IC50 Values for MAO-B Inhibition
You are obtaining variable IC50 values for this compound in your enzymatic assays.
Possible Cause: This could be due to experimental variability, compound stability issues, or assay conditions.
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the purity and stability of your this compound stock solution. Degradation of the compound can lead to reduced potency.
-
Optimize Assay Conditions: Factors such as substrate concentration, enzyme concentration, and incubation time can influence IC50 values. Ensure these are consistent across experiments. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.
-
Verify Buffer Components: Some buffer components can interfere with the assay. For example, certain detergents or high concentrations of DMSO might affect enzyme activity. A standard safety data sheet may indicate potential irritant qualities of assay components.[6]
-
Use a Reference Inhibitor: Include a known MAO-B inhibitor with a well-established IC50 value in each experiment to serve as a positive control and for data normalization.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity Index (SI) vs. MAO-B |
| MAO-B | 15 | - |
| MAO-A | 1800 | 120 |
This table presents hypothetical data for illustrative purposes.
Table 2: Kinase Profiling of this compound at 1 µM
| Kinase | % Inhibition |
| MAPK14 (p38α) | 25% |
| GSK3β | 10% |
| CDK5 | 5% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MAO-A and MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 values of this compound for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the serially diluted this compound to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: MAO-B and potential MAO-A inhibition by this compound.
Caption: Workflow for identifying off-target kinase interactions.
Caption: Logic for troubleshooting unexpected experimental outcomes.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mitogen-activated protein kinase 14 | p38 subfamily | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. MAPK14 - Wikipedia [en.wikipedia.org]
- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Mao-B-IN-14 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Mao-B-IN-14. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 2 years | Protect from moisture and light. |
| 4°C | Up to 1 year | Suitable for short-term storage. Protect from moisture and light. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. Protect from light. |
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, add 3.35 mL of DMSO to 10 mg of this compound (Molecular Weight: 298.36 g/mol ). Sonicate briefly if necessary to ensure complete dissolution.
Q3: Is this compound stable in aqueous solutions?
A3: this compound, being a chalcone derivative, is expected to have limited stability in aqueous solutions, particularly at alkaline and acidic pH.[1][2] It is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use and to avoid storing the compound in aqueous buffers for extended periods.
Q4: Can I repeatedly freeze and thaw my stock solution of this compound?
A4: To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the potential for degradation and ensures consistent experimental results.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in cellular and biochemical assays.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity observed. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. Chalcones can be sensitive to pH, light, and repeated freeze-thaw cycles.[1][2] | - Prepare fresh stock solutions from lyophilized powder. - Ensure stock solutions are stored at -80°C in aliquots. - Protect all solutions from light. - Prepare working dilutions in aqueous buffer immediately before the experiment. |
| Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions. | - Double-check all calculations for molarity and dilutions. - Consider verifying the concentration of your stock solution using a spectrophotometer if a reference spectrum is available. | |
| Low Cell Permeability: The compound may not be efficiently entering the cells in your specific cell-based assay. | - Increase the incubation time with the compound. - Consider using a different cell line that may have better permeability characteristics. - If applicable to your experimental design, permeabilizing agents could be tested, though this may affect cell viability. | |
| High background signal or off-target effects. | Compound Precipitation: The concentration of this compound in the final assay medium may exceed its solubility limit, leading to precipitation and non-specific effects. | - Visually inspect the wells for any signs of precipitation after adding the compound. - Reduce the final concentration of the compound. - Ensure the final DMSO concentration in the assay medium is low (typically ≤0.5%) and consistent across all wells, including controls. |
| Non-specific Binding: At higher concentrations, small molecules can exhibit off-target binding, leading to unexpected biological responses. | - Perform a dose-response curve to determine the optimal concentration range with the highest specific activity and lowest off-target effects. - Include appropriate negative and positive controls in your experiment. | |
| Variability between experiments. | Inconsistent Experimental Conditions: Minor variations in incubation times, cell densities, or reagent concentrations can lead to significant differences in results. | - Standardize all experimental protocols and ensure consistency in execution. - Maintain a detailed laboratory notebook to track all experimental parameters. |
| Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their response to inhibitors. | - Use cells from a low passage number and regularly thaw fresh vials from a validated cell bank. - Periodically verify the expression of the target protein (MAO-B) in your cell line. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in different solvents and at various temperatures.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the desired solvents (e.g., DMSO, PBS pH 7.4, cell culture medium).
-
Incubation: Aliquot the test solutions and incubate them under different conditions:
-
Temperature: -80°C, -20°C, 4°C, room temperature (RT), 37°C.
-
Light: Protected from light vs. exposed to ambient light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
Analysis: Analyze the stability of this compound at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The peak area of the parent compound is compared to the initial time point (T=0) to determine the percentage of degradation.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine its stability profile.
Visualizations
References
Technical Support Center: Troubleshooting Mao-B-IN-14 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mao-B-IN-14 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing poor solubility of this compound when preparing our dosing solution. What are the recommended vehicles?
A1: Poor solubility is a common issue for many small molecule inhibitors. For in vivo studies, it is crucial to have a homogenous and stable formulation. We recommend a stepwise approach to vehicle selection. Start with common aqueous-based vehicles and, if solubility remains an issue, move to more complex solvent systems. Always perform a small-scale formulation test to check for precipitation before administering to animals. Below is a table of suggested vehicles to try in sequence.
Q2: What is a typical starting dose for in vivo efficacy studies with this compound, and how should we determine the optimal dose?
A2: For a novel MAO-B inhibitor like this compound, a good starting point is to conduct a dose-ranging study. Based on data from similar selective MAO-B inhibitors, a starting dose in the range of 1-10 mg/kg, administered once daily, is often a reasonable starting point.[1] To determine the optimal dose, we recommend a study design that includes at least 3-4 dose levels (e.g., 1, 5, 10, and 25 mg/kg) and a vehicle control group. Key readouts should include target engagement (MAO-B enzyme activity in the brain), pharmacokinetic analysis, and a preliminary assessment of efficacy in your chosen disease model.
Q3: We are not observing the expected neuroprotective effect in our Parkinson's disease model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy. First, confirm target engagement by measuring MAO-B activity in brain tissue from a subset of your study animals. If the enzyme is not sufficiently inhibited, you may need to increase the dose or reconsider the route of administration. Second, review your experimental timeline. The timing of drug administration relative to the induction of the pathological insult (e.g., MPTP or 6-OHDA administration) is critical for observing a neuroprotective effect.[2] Finally, consider the specific animal model you are using, as the effectiveness of MAO-B inhibitors can vary between different models of Parkinson's disease.[2]
Q4: Are there any known off-target effects of this compound that we should be aware of?
A4: While this compound is designed as a selective MAO-B inhibitor, at higher doses, selectivity for MAO-B over MAO-A may decrease.[3] Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine from certain foods).[3][4] We recommend performing a selectivity assay to determine the IC50 for both MAO-A and MAO-B. If high doses are required for efficacy, it is also advisable to monitor for potential MAO-A-related side effects.
Data Presentation: Formulation and Dosing
Table 1: Recommended Vehicle Formulations for In Vivo Studies
| Formulation ID | Vehicle Composition | Preparation Notes | Suitability |
| F-01 | 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water | Suspend the compound directly in the CMC solution. Use a homogenizer for a uniform suspension. | Oral Gavage |
| F-02 | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Dissolve the compound in DMSO first, then add PEG300 and Tween® 80. Add saline last while vortexing. | Intraperitoneal/Subcutaneous Injection |
| F-03 | 20% (w/v) Captisol® in sterile water | The compound can be dissolved directly in the Captisol® solution. | Intravenous/Oral |
| F-04 | Corn oil | For highly lipophilic compounds. May require gentle heating and sonication to dissolve. | Oral Gavage/Subcutaneous Injection |
Table 2: Example Dose-Ranging Study Design for a Parkinson's Disease Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage | 10 |
| 2 | This compound | 1 | Oral Gavage | 10 |
| 3 | This compound | 5 | Oral Gavage | 10 |
| 4 | This compound | 10 | Oral Gavage | 10 |
| 5 | This compound | 25 | Oral Gavage | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Microbalance
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Homogenizer or sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder accurately using a microbalance.
-
Transfer the powder to a conical tube.
-
Add a small volume of the 0.5% CMC solution to the tube to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while vortexing continuously to ensure a homogenous suspension.
-
For compounds with persistent aggregation, use a homogenizer or sonicator to achieve a fine, uniform suspension.
-
Visually inspect the suspension for any large particles or precipitation before administration.
Protocol 2: In Vivo Efficacy Evaluation in an MPTP Mouse Model of Parkinson's Disease
Animals:
-
Male C57BL/6 mice, 8-10 weeks old
Materials:
-
This compound formulation
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Sterile saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue collection and processing reagents
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility and handling for at least one week before the experiment.
-
Baseline Behavioral Testing: Perform baseline behavioral tests (e.g., rotarod performance) to establish a pre-treatment baseline for each animal.
-
Drug Administration:
-
Begin daily administration of this compound or vehicle control via oral gavage.
-
Continue treatment for a pre-determined period (e.g., 7 days) before MPTP administration.
-
-
MPTP Induction:
-
On day 8, administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) every 2 hours for a total of 4 doses.
-
Continue daily this compound or vehicle treatment throughout the MPTP administration period and for the remainder of the study.
-
-
Post-MPTP Behavioral Testing:
-
Perform behavioral tests at selected time points after MPTP administration (e.g., 7 and 14 days post-MPTP) to assess motor function.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process the striatum and substantia nigra for neurochemical analysis (e.g., dopamine levels via HPLC) and immunohistochemistry (e.g., tyrosine hydroxylase staining to assess dopaminergic neuron loss).
-
Collect a separate brain hemisphere to measure MAO-B enzyme activity to confirm target engagement.
-
Mandatory Visualizations
Caption: this compound inhibits the metabolic breakdown of dopamine by MAO-B.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mao-B-IN-14 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of Mao-B-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as Compound 9, is a potent and selective inhibitor of monoamine oxidase-B (MAO-B).[1] Its primary mechanism of action is to block the catalytic activity of the MAO-B enzyme, which is located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several neurotransmitters, most notably dopamine.[1] By inhibiting MAO-B, this compound prevents the breakdown of these monoamines, leading to an increase in their levels within the synaptic cleft.
Q2: What is the known potency of this compound?
This compound is a potent inhibitor of human MAO-B with a reported half-maximal inhibitory concentration (IC50) of 0.95 µM and an inhibitory constant (Ki) of 0.55 µM.[1]
Q3: What are the potential causes of this compound cytotoxicity in vitro?
While some chalcone derivatives, the chemical class to which this compound belongs, have been found to be non-cytotoxic at their effective concentrations, in vitro cytotoxicity can still occur.[2] Potential causes include:
-
On-target effects: The catalytic cycle of MAO-B naturally produces reactive oxygen species (ROS), such as hydrogen peroxide, as a byproduct. While inhibiting the enzyme should theoretically reduce this, complex downstream effects could still lead to oxidative stress.
-
Off-target effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to toxicity.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation or aggregation in cell culture media, which can be cytotoxic.
-
Experimental conditions: Suboptimal cell culture conditions, such as high cell density, extended incubation times, or inappropriate solvent concentrations, can exacerbate cytotoxicity.[3][4][5]
Q4: How can I determine if the observed cytotoxicity is specific to this compound's inhibition of MAO-B?
To determine if the cytotoxicity is target-specific, you can perform several control experiments:
-
Use a structurally similar but inactive analog: If a related compound that does not inhibit MAO-B does not show cytotoxicity, it suggests the effect is linked to MAO-B inhibition.
-
Rescue experiments: In cell lines where MAO-B is not the primary pathway for monoamine metabolism, or in MAO-B knockout/knockdown cells, the cytotoxicity of this compound should be significantly reduced if the effect is on-target.
-
Varying MAO-B expression levels: Compare cytotoxicity in cell lines with high and low endogenous MAO-B expression. Higher sensitivity in high-expressing cells would suggest an on-target effect.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at the Effective Concentration
If you are observing significant cell death at or near the IC50 for MAO-B inhibition, consider the following troubleshooting steps.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Compound Concentration and Incubation Time | Perform a dose-response and time-course experiment. Test a wider range of this compound concentrations (e.g., from nanomolar to high micromolar) and vary the incubation time (e.g., 24, 48, 72 hours). | To determine the optimal concentration and duration of treatment that achieves MAO-B inhibition with minimal impact on cell viability.[4] |
| 2. Assess Compound Solubility | Visually inspect the culture medium for any signs of precipitation after adding this compound. You can also perform a solubility assay. | Poorly soluble compounds can form aggregates that are toxic to cells. If solubility is an issue, consider using a different solvent or a solubilizing agent (at a non-toxic concentration). |
| 3. Control for Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | The solvent itself can be cytotoxic at certain concentrations. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| 4. Optimize Cell Seeding Density | Test different cell seeding densities.[3] | Over-confluent or very sparse cultures can be more susceptible to stress and compound toxicity. Finding the optimal density for your cell line can improve reproducibility and reduce variability.[3][5] |
| 5. Mitigate Oxidative Stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol).[6][7] | Since MAO-B activity is linked to ROS production, reducing oxidative stress may alleviate cytotoxicity. |
Expected Outcomes and Next Steps:
-
Reduced Cytotoxicity: If optimizing concentration, time, or cell density reduces cytotoxicity while maintaining MAO-B inhibition, you have found a better experimental window.
-
No Change in Cytotoxicity: If cytotoxicity persists even at low concentrations and short incubation times, the issue might be related to off-target effects or inherent compound toxicity in your specific cell model. Consider using a different MAO-B inhibitor or a different cell line.
-
Precipitation Observed: If the compound is precipitating, you will need to address the solubility issue before proceeding.
Issue 2: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or experiments can mask the true effect of this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Standardize Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and avoid introducing bubbles. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. | Uneven cell distribution is a common cause of variability.[5] |
| 2. Check for Edge Effects | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | "Edge effects" can lead to different growth conditions and compound concentrations in the outer wells compared to the inner wells.[4] |
| 3. Ensure Proper Mixing of Compound | After adding this compound to the wells, gently mix the plate on an orbital shaker or by gentle tapping. | Inadequate mixing can lead to concentration gradients within the wells. |
| 4. Verify Assay Reagent Stability and Preparation | Prepare assay reagents fresh and according to the manufacturer's protocol. Ensure proper storage of stock solutions. | Degraded or improperly prepared reagents can lead to inconsistent results. |
| 5. Monitor Cell Health | Regularly check the morphology and health of your cell cultures. Only use cells that are in the logarithmic growth phase and have a high viability.[3][5] | Unhealthy or stressed cells will respond more variably to treatment. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Parameter | Value | Species | Reference |
| IC50 | 0.95 µM | Human | [1] |
| Ki | 0.55 µM | Human | [1] |
Table 2: Troubleshooting Summary for High Cytotoxicity
| Potential Cause | Recommended Action | Key Considerations |
| Concentration too high | Perform a dose-response curve. | Start with a wide range of concentrations. |
| Incubation time too long | Perform a time-course experiment. | Shorter incubation may be sufficient for MAO-B inhibition. |
| Poor compound solubility | Check for precipitation; use solubilizing agents. | Ensure the solubilizing agent is not toxic. |
| Solvent toxicity | Run vehicle controls. | Keep final solvent concentration low (e.g., <0.5% DMSO). |
| Suboptimal cell density | Optimize seeding density. | Both too high and too low densities can be problematic.[3] |
| Oxidative stress | Co-treat with antioxidants (e.g., NAC). | Confirm the antioxidant does not interfere with the assay.[6][7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of MAO-B action and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. marinbio.com [marinbio.com]
- 6. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Mao-B-IN-14 vs. Selegiline for Monoamine Oxidase B Inhibition
For researchers and drug development professionals, the quest for potent and selective Monoamine Oxidase B (MAO-B) inhibitors is a critical endeavor in the development of therapeutics for neurodegenerative diseases. This guide provides a detailed in vitro comparison of a novel chalcone-based inhibitor, Mao-B-IN-14, and the well-established drug, selegiline.
This comparison synthesizes available experimental data to objectively evaluate their performance, offering insights into their potential as research tools or therapeutic candidates. All quantitative data is presented in a clear tabular format, and detailed experimental protocols are provided for reproducibility.
Quantitative Analysis of In Vitro MAO-B Inhibition
The inhibitory potency of this compound and selegiline against human Monoamine Oxidase B (MAO-B) has been evaluated in vitro. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing their efficacy.
| Compound | Target | IC50 | Ki | Organism |
| This compound | MAO-B | 0.95 µM | 0.55 µM | Human |
| Selegiline | MAO-B | 0.0068 - 0.051 µM | Not uniformly reported | Human |
Note: The IC50 for selegiline is reported across a range from different sources.
Mechanism of Action: A Tale of Two Inhibitors
This compound and selegiline exhibit distinct mechanisms of action at the molecular level, a crucial factor in their pharmacological profiles.
This compound , a chalcone derivative, is a selective MAO-B inhibitor. While the specific study on this compound did not explicitly state its reversibility, analogous chalcone-based MAO-B inhibitors are typically reported to be reversible, competitive inhibitors . This means they bind to the active site of the enzyme in a non-covalent manner and can be displaced by the substrate.
In contrast, selegiline is a well-characterized irreversible inhibitor of MAO-B. It acts as a "suicide inhibitor," forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme. This permanent inactivation of the enzyme requires the cell to synthesize new MAO-B to restore its function.
A Comparative Guide to MAO-B Inhibitors: Mao-B-IN-14 vs. Rasagiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the monoamine oxidase B (MAO-B) inhibitors, Mao-B-IN-14 and rasagiline. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease and is being investigated for other neurodegenerative disorders. Rasagiline is a potent, selective, and irreversible second-generation MAO-B inhibitor widely used in clinical practice.[1] this compound is a more recently identified potent and selective MAO-B inhibitor.[2] This guide compares these two compounds based on their inhibitory activity and available data.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and rasagiline against MAO-B and MAO-A. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, while the selectivity index (SI) indicates the preference for inhibiting MAO-B over MAO-A.
| Compound | Target | IC50 | Kᵢ | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| This compound | human MAO-B | 0.95 µM[2] | 0.55 µM[2] | Data not available |
| Rasagiline | human MAO-B | 0.014 µM[3] | Not widely reported | ~50[3] |
| human MAO-A | 0.7 µM[3] | Not widely reported |
Experimental Protocols
Determination of MAO-B Inhibitory Activity (Fluorometric Assay)
A common method for determining the IC50 values of MAO-B inhibitors is a fluorometric assay. The following is a generalized protocol based on commercially available kits.
Objective: To measure the concentration of an inhibitor required to reduce the activity of MAO-B by 50%.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a proprietary substrate that is converted to a fluorescent product)
-
Assay Buffer
-
Inhibitor compounds (this compound, rasagiline) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, and inhibitors in the assay buffer. A dilution series of the inhibitors is prepared to determine the IC50 value.
-
Enzyme and Inhibitor Incubation: Add the MAO-B enzyme to the wells of the microplate. Then, add the different concentrations of the inhibitor compounds (and positive control) to the respective wells. Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a period of time (e.g., 30-60 minutes) in a kinetic mode.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in MAO-B Mediated Neurodegeneration
MAO-B is primarily located in the outer mitochondrial membrane of astrocytes. Its role in neurodegeneration is multifaceted, involving oxidative stress, neuroinflammation, and apoptosis.
References
A Head-to-Head Showdown: Novel MAO-B Inhibitors Redefining Neurotherapeutic Frontiers
For Immediate Release
[City, State] – In the relentless pursuit of more effective treatments for neurodegenerative diseases, particularly Parkinson's disease, the focus on selective monoamine oxidase-B (MAO-B) inhibitors has never been more intense. This guide provides a comprehensive, data-driven comparison of a new wave of novel MAO-B inhibitors against established benchmarks, offering researchers, scientists, and drug development professionals a critical resource for evaluating the next generation of therapeutic candidates.
Monoamine oxidase-B is a key enzyme in the brain responsible for the degradation of dopamine.[1][2][3] Its inhibition can effectively increase dopaminergic neurotransmission, a cornerstone of symptomatic relief in Parkinson's disease.[1][2] This comparison delves into the preclinical data of promising new chemical entities, stacking them up against the established MAO-B inhibitors selegiline, rasagiline, and safinamide.
Quantitative Performance Analysis
The inhibitory potency (IC50) and selectivity for MAO-B over its isoenzyme MAO-A are critical parameters for the therapeutic success of these inhibitors. High potency ensures efficacy at lower doses, while high selectivity minimizes off-target effects, such as the "cheese effect" associated with MAO-A inhibition. The following tables summarize the head-to-head preclinical data for a selection of novel and established MAO-B inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) Against Human MAO-B
| Inhibitor | Chemical Class | IC50 (µM) | Reversibility | Source |
| Established Inhibitors | ||||
| Selegiline | Propargylamine | 0.037 ± 0.001 | Irreversible | [4] |
| Rasagiline | Propargylamine | 0.014 | Irreversible | [5] |
| Safinamide | α-aminoamide | 0.079 | Reversible | [5] |
| Novel Inhibitors | ||||
| Compound [I] | 2-hydroxyl-4-benzyloxybenzyl aniline derivative | 0.014 | Reversible | [6] |
| C14 | ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative | 0.037 | Not Specified | [7] |
| KDS2010 | α-aminoamide derivative | 0.008 | Reversible | |
| Sembragiline | Novel chemical structure | 0.005 - 0.006 | Slowly Reversible | |
| Sedanolide | Phthalide | 0.103 | Reversible | [8] |
| Neocnidilide | Phthalide | 0.131 | Reversible | [8] |
| BB2 | Benzyloxy-derived halogenated chalcone | 0.093 | Reversible | |
| BB4 | Benzyloxy-derived halogenated chalcone | 0.062 | Reversible |
Table 2: Selectivity for MAO-B over MAO-A
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Source |
| Established Inhibitors | ||||
| Rasagiline | 0.7 | 0.014 | ~50 | [5] |
| Safinamide | 80 | 0.079 | ~1000 | [5] |
| Novel Inhibitors | ||||
| Sembragiline | Not Specified | 0.005 - 0.006 | >500 | |
| Sedanolide | >66.7 | 0.103 | 645 | [8] |
| Neocnidilide | 27.1 | 0.131 | 207 | [8] |
| BB2 | >40 | 0.093 | >430 | |
| BB4 | >40 | 0.062 | >645 |
Experimental Protocols
The data presented in this guide is a compilation from various preclinical studies. The following outlines a general, representative experimental protocol for determining MAO-B inhibitory activity and selectivity.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.
-
Enzyme Source: Human recombinant MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for both MAO-A and MAO-B, or benzylamine specifically for MAO-B.
-
Assay Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the substrate by MAO. A highly sensitive probe reacts with H2O2 in the presence of a developer to generate a fluorescent product. The fluorescence intensity is directly proportional to the amount of H2O2 produced, and thus to the MAO activity.
-
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the MAO-B enzyme in the provided assay buffer to the desired working concentration.
-
Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare a series of dilutions to achieve a range of final concentrations in the assay.
-
Incubation: In a 96-well microplate, add the test inhibitor dilutions, the MAO-B enzyme solution, and the assay buffer. Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the MAO-B substrate solution (containing kynuramine or benzylamine, the fluorescent probe, and the developer) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a period of 10-40 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (enzyme activity in the absence of inhibitor), which is set to 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
-
Selectivity Determination: To determine the selectivity index, the same protocol is followed using the MAO-A enzyme, and the ratio of the IC50 for MAO-A to the IC50 for MAO-B is calculated.
-
Reversibility Assay: To assess the reversibility of inhibition, the enzyme is pre-incubated with the inhibitor and then subjected to dialysis or a rapid dilution method. A recovery of enzyme activity after removal of the free inhibitor indicates reversible inhibition. Irreversible inhibitors will show no significant recovery of activity.[9]
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Dopamine metabolism and the action of MAO-B inhibitors.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Compound [I].
Caption: Experimental workflow for determining MAO-B inhibitor IC50 values.
Concluding Remarks
The landscape of MAO-B inhibitors is rapidly evolving, with novel compounds demonstrating impressive potency and selectivity in preclinical studies. The data presented herein highlights several promising candidates that rival or even exceed the performance of established drugs. Notably, the shift towards reversible inhibitors may offer improved safety profiles. Furthermore, some novel inhibitors, such as Compound [I], exhibit multifunctional properties by engaging with other relevant signaling pathways, like the NF-κB pathway, which could provide additional neuroprotective and anti-inflammatory benefits.[6] This head-to-head comparison serves as a valuable tool for the scientific community to identify and advance the most promising next-generation MAO-B inhibitors for the treatment of neurodegenerative diseases.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Selectivity of Mao-B-IN-14: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a monoamine oxidase (MAO) inhibitor is paramount for its potential therapeutic application. This guide provides a comparative analysis to contextualize the selectivity of Mao-B-IN-14 for MAO-B over MAO-A, supported by experimental data and detailed protocols.
Monoamine oxidases are enzymes crucial in the metabolism of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities. Selective MAO-B inhibitors are pursued for neurodegenerative diseases like Parkinson's, aiming to increase dopamine levels while avoiding the side effects associated with MAO-A inhibition.
Comparative Inhibitory Activity
To objectively assess the selectivity of this compound, its inhibitory potency (IC50) against both MAO-A and MAO-B is compared with established MAO inhibitors. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of selectivity. A higher SI value indicates greater selectivity for MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Selegiline | ~2,300 | ~18 | >127 |
| Rasagiline | ~412 | ~4 | >103 |
| Safinamide | ~80,000 | ~79 | >1000 |
| Harmaline (MAO-A selective) | 2.3 | 59,000 | 0.00004 |
Note: IC50 values can vary depending on the experimental conditions. The data presented for reference compounds are collated from publicly available literature.
Data for this compound is not currently available in the public domain. The table will be updated as soon as this information is published.
Experimental Protocols
The determination of IC50 values is critical for establishing the selectivity of an inhibitor. The following is a generalized protocol for an in vitro MAO inhibition assay.
In Vitro Monoamine Oxidase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.
-
Assay Reaction:
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add the test compound or reference inhibitor solutions to the respective wells.
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition: Add the kynuramine solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) over time.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of MAO inhibitors.
Caption: Differential substrate pathways of MAO-A and MAO-B and inhibitor selectivity.
A Comparative Guide to MAO-B Inhibitors: Profiling Mao-B-IN-14 Against Established Reference Compounds
For researchers, scientists, and drug development professionals, the selection of appropriate reference compounds is critical for the validation of new therapeutic agents. This guide provides a comprehensive comparison of Mao-B-IN-14, a potent and selective monoamine oxidase-B (MAO-B) inhibitor, with established reference compounds: Selegiline, Rasagiline, and Safinamide. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate informed decision-making in drug discovery and development projects.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[1][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy widely employed in the management of Parkinson's disease and other neurodegenerative disorders.[3][4] The ideal MAO-B inhibitor exhibits high potency and selectivity for MAO-B over its isoenzyme, MAO-A, to minimize side effects associated with non-selective inhibition.[5][6]
Comparative Analysis of MAO-B Inhibitors
This compound has emerged as a noteworthy compound for MAO-B inhibition research. To contextualize its performance, this guide compares its inhibitory potency and selectivity against three clinically relevant and widely used MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.
| Compound | Target | IC50 | Ki | Selectivity | Mechanism of Action |
| This compound | hMAO-B | 0.95 µM[7] | 0.55 µM[7] | Selective for MAO-B | Not specified |
| Selegiline | hMAO-B | 51 nM (0.051 µM)[8] | - | ~450-fold vs. MAO-A (IC50 = 23 µM)[8] | Irreversible[8] |
| Rasagiline | hMAO-B | 4.4 nM (0.0044 µM)[] | - | ~50-fold vs. MAO-A[10] | Irreversible[11][12][13] |
| Safinamide | hMAO-B | 98 nM (0.098 µM)[14][15][16] | - | >5900-fold vs. MAO-A (IC50 = 580 µM)[14][16] | Reversible[14][15][16] |
Table 1: Comparison of Inhibitory Potency and Selectivity. This table summarizes the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), selectivity, and mechanism of action for this compound and the reference compounds against human MAO-B (hMAO-B). Lower IC50 and Ki values indicate higher potency.
Experimental Protocols
The determination of a compound's inhibitory effect on MAO-B activity is crucial for its characterization. A common and reliable method is the in vitro fluorometric assay.
General Protocol for MAO-B Inhibition Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate, using a fluorescent probe.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine or Tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound and reference inhibitors)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 535/587 nm for Amplex Red)[17]
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Add a solution of recombinant human MAO-B enzyme to the wells of the microplate.
-
Add varying concentrations of the test inhibitor (e.g., this compound, Selegiline, Rasagiline, Safinamide) or vehicle control to the wells.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[18]
-
-
Reaction Initiation:
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint after a specific incubation time. The increase in fluorescence is proportional to the MAO-B activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of MAO-B inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Selectivity Assay: To determine the selectivity for MAO-B over MAO-A, a parallel assay is performed using recombinant human MAO-A and a MAO-A selective substrate. The ratio of the IC50 value for MAO-A to the IC50 value for MAO-B provides the selectivity index.[21]
Visualizing Key Concepts
To better understand the experimental workflow and the biological context of MAO-B inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining MAO-B inhibition.
Caption: MAO-B's role in dopamine metabolism and its inhibition.
Conclusion
This compound demonstrates potent inhibition of human MAO-B. When compared to the established reference compounds Selegiline, Rasagiline, and Safinamide, this compound's IC50 value of 0.95 µM indicates it is a less potent inhibitor. Selegiline, Rasagiline, and Safinamide all exhibit nanomolar potency. However, the comprehensive characterization of any new inhibitor requires a thorough evaluation of its selectivity, reversibility, and in vivo efficacy. The provided experimental protocol offers a standardized approach for such evaluations. The visualizations aid in conceptualizing the experimental process and the biological rationale for MAO-B inhibition. This guide serves as a foundational resource for researchers investigating novel MAO-B inhibitors and selecting appropriate reference standards for their studies.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 5. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rasagiline - Wikipedia [en.wikipedia.org]
- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Safinamide - HY-70057 Hycultec GmbH [hycultec.de]
- 17. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Independent validation of Mao-B-IN-14 IC50 value
An Independent Analysis of Monoamine Oxidase B (MAO-B) Inhibitor Potency
This guide provides an objective comparison of the inhibitory potency (IC50 values) of various Monoamine Oxidase B (MAO-B) inhibitors. The data presented is compiled from multiple sources to offer researchers a comprehensive overview of inhibitor efficacy. This document also includes a detailed, generalized experimental protocol for determining MAO-B IC50 values and a diagram of the associated signaling pathway to provide context for the mechanism of action of these inhibitors.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[1] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain and is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2] The potency of MAO-B inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Comparative IC50 Values of MAO-B Inhibitors
The following table summarizes the IC50 values for a selection of MAO-B inhibitors as reported in various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | IC50 Value (µM) | Comments |
| Compound 1 | 0.009 | A 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivative.[3] |
| Compound 6 | 0.0021 | An oxygenated chalcone derivative.[3] |
| NEA1 | 0.016 | A nitro group-bearing enamide.[4] |
| NEA3 | 0.0092 | A nitro group-bearing enamide, more potent than standards like lazabemide and pargyline.[4] |
| MK6 | 0.00282 | A multiconjugated dienone.[4] |
| MK12 | 0.00322 | A multiconjugated dienone.[4] |
| Compound 2b | 0.042 | A thiosemicarbazone derivative.[5] |
| Compound 2h | 0.056 | A thiosemicarbazone derivative.[5] |
| Selegiline | 0.037 | A reference MAO-B inhibitor.[5] |
| Pargyline | 0.404 | A known MAO-B inhibitor.[6] |
| Liquiritigenin | 0.098 | A compound isolated from Glycyrrhiza uralensis (Chinese licorice).[7] |
| Bergamottin | 0.291 | A natural compound that inhibits hMAO-B.[8] |
| Acacetin | 0.049 | A flavonoid with good inhibitory activity against MAO-B.[9] |
Experimental Protocol for MAO-B IC50 Determination
This section outlines a generalized protocol for determining the IC50 value of a potential MAO-B inhibitor. This protocol is based on commonly used fluorometric or spectrophotometric methods.[6][8][9][10]
Materials:
-
Recombinant human MAO-B enzyme
-
Assay Buffer
-
Test inhibitor compound at various concentrations
-
Reference inhibitor (e.g., pargyline, selegiline)
-
Detection reagent (e.g., Amplex Red, or a method to detect H2O2 formation)
-
96-well black microplate
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[6]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the reference inhibitor in the assay buffer.
-
Pre-incubation: Add a small volume of the diluted enzyme to the wells of the 96-well plate. Then, add an equal volume of the various concentrations of the test inhibitor or reference inhibitor to the respective wells. A control well should contain the enzyme and assay buffer without any inhibitor. Incubate this mixture for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to each well.
-
Signal Detection: Immediately after adding the substrate, place the plate in the plate reader and measure the fluorescence or absorbance at regular intervals for a specific duration (e.g., 20-30 minutes).[6] The production of hydrogen peroxide (H2O2) during the oxidative deamination of the substrate is often used as a measure of enzyme activity.[10]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.
-
Normalize the reaction rates to the control (enzyme activity without inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
MAO-B Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving MAO-B. MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamines like dopamine.[1][2] Its activity can be influenced by various signaling cascades.[11][12]
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Neuroprotective Effects of Mao-B-IN-14: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the neuroprotective potential of Mao-B-IN-14, a potent and selective monoamine oxidase-B (MAO-B) inhibitor, relative to other established compounds in the field. This document summarizes key data, outlines detailed experimental protocols for evaluating neuroprotective efficacy, and visualizes relevant biological pathways and workflows.
This compound, a novel chalcone derivative, has demonstrated high inhibitory potency and selectivity for human MAO-B, with an IC50 of 0.95 µM and a Ki of 0.55 µM.[1] While direct experimental data on the neuroprotective effects of this compound are not extensively available in peer-reviewed literature, its chemical scaffold and potent MAO-B inhibition suggest a strong potential for neuroprotection. Chalcone derivatives are recognized for their broad range of biological activities, including antioxidant and anti-inflammatory properties, which are crucial mechanisms in combating neurodegeneration.[2][3][4][5] This guide will, therefore, draw comparisons with well-characterized MAO-B inhibitors such as selegiline, rasagiline, and safinamide, for which neuroprotective data is more established.
Comparative Analysis of MAO-B Inhibitors
The primary mechanism of neuroprotection afforded by MAO-B inhibitors is the reduction of oxidative stress.[6] MAO-B metabolizes dopamine, producing hydrogen peroxide, a source of reactive oxygen species (ROS) that can lead to neuronal damage.[6] By inhibiting MAO-B, these compounds decrease ROS production and protect dopaminergic neurons, a key strategy in managing neurodegenerative conditions like Parkinson's disease.[6][7]
| Compound | Chemical Class | MAO-B IC50 (human) | Known Neuroprotective Mechanisms |
| This compound | Chalcone | 0.95 µM[1] | Potentially via MAO-B inhibition, antioxidant and anti-inflammatory effects of the chalcone scaffold. |
| Selegiline | Propargylamine | ~0.01 µM | MAO-B inhibition, anti-apoptotic (upregulation of Bcl-2), induction of neurotrophic factors (GDNF, BDNF), stabilization of mitochondrial membrane potential.[8][9] |
| Rasagiline | Propargylamine | ~0.005 µM | Potent MAO-B inhibition, anti-apoptotic properties, induction of neurotrophic factors, neuroprotective metabolite (1-(R)-aminoindan).[7][8][10] |
| Safinamide | α-aminoamide | ~0.098 µM | Reversible MAO-B inhibition, blockade of voltage-gated sodium and calcium channels, modulation of glutamate release. |
Experimental Protocols for Assessing Neuroprotection
To rigorously evaluate the neuroprotective effects of this compound, a series of well-established in vitro and in vivo experimental protocols can be employed.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (and comparator compounds) for 2-4 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM. Include a vehicle control group (no toxin) and a toxin-only control group.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant capacity of a compound by measuring its ability to reduce the levels of intracellular ROS induced by an oxidative stressor.
Protocol:
-
Cell Culture and Plating: Follow steps 1 and 2 of the in vitro neuroprotection assay.
-
Compound Treatment and Oxidative Stress Induction: Treat cells with the test compounds for 2-4 hours, followed by the addition of an ROS inducer like H2O2 (100 µM) or 6-OHDA (100 µM) for a specified time (e.g., 6 hours).
-
Staining with DCFH-DA: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the percentage reduction in ROS levels.
Assessment of Apoptosis via Bcl-2 and Bax Expression
This protocol evaluates the anti-apoptotic effects of a compound by measuring the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Protocol:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells with the test compounds and a neurotoxin as described in the in vitro neuroprotection assay.
-
Protein Extraction: After treatment, lyse the cells and extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: Quantify the band intensities and calculate the Bcl-2/Bax ratio to assess the anti-apoptotic potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in neuroprotection and a typical experimental workflow for assessing a novel compound.
Caption: Neuroprotective signaling pathways of MAO-B inhibitors.
Caption: Experimental workflow for assessing neuroprotective effects.
Conclusion
This compound stands as a promising candidate for neuroprotective drug development due to its potent and selective MAO-B inhibitory activity and its chalcone chemical structure. While direct experimental evidence for its neuroprotective effects is pending, the established mechanisms of other MAO-B inhibitors and the known properties of chalcones provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the neuroprotective potential of this compound and comparing its efficacy against current therapeutic alternatives. Such studies are crucial for advancing the development of novel and effective treatments for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropharmacological, neuroprotective and amyloid precursor processing properties of selective MAO-B inhibitor antiparkinsonian drug, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MAO-B-IN-14: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of MAO-B-IN-14, a potent and selective monoamine oxidase-B (MAO-B) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for laboratory chemical waste disposal to ensure the safe management of this and similar research compounds.
I. Understanding the Compound: this compound
This compound is a research chemical with the molecular formula C17H14O3S and a molecular weight of 298.36.[1] It functions as a potent and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the metabolism of key neurotransmitters.[1][2] As with any biologically active compound, caution must be exercised during handling and disposal. A safety data sheet for a similar MAO-B inhibitor highlights that such compounds can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to prevent its release into the environment.[3]
II. Guiding Principles for Chemical Waste Management
The foundation of safe disposal is a robust chemical waste management plan. The primary goal is to manage chemical waste in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[4] The hierarchy of waste management emphasizes pollution prevention, source reduction, reuse, recycling, and finally, disposal.[5]
Key Principles:
-
Minimize Waste: Order only the necessary quantities of chemicals to reduce surplus.[4]
-
Segregate Waste: Never mix incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[4]
-
Closed Containers: Keep waste containers securely closed except when adding waste.[4][6]
III. Step-by-Step Disposal Procedure for this compound
The following procedure is based on general laboratory chemical waste guidelines and should be adapted to your institution's specific protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields[3]
-
Chemical-resistant gloves[3]
-
A lab coat or other protective clothing[3]
-
Use in a well-ventilated area or a chemical fume hood.[3][7]
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[4][6] The container should be made of a material that will not react with the chemical; plastic is often preferred.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 3: Container Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container[4]
-
Any associated hazards (e.g., "Toxic")
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][6]
-
The SAA must be at or near the point of generation.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]
-
Ensure the SAA is inspected weekly for leaks.[6]
Step 5: Arranging for Disposal Once the waste container is full or has been in the SAA for the maximum allowed time (often up to 12 months, but check with your EHS), contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.[4][8] Do not attempt to transport the waste yourself.[8]
Step 6: Disposal of Empty Containers
-
A container that held this compound is considered "empty" when all waste has been removed by standard practice and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[5]
-
For acutely toxic chemicals, triple rinsing of the empty container with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous waste.[5][8]
-
After proper cleaning, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policies.[8]
IV. Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[8][9] This is crucial to prevent the release of this toxic compound into aquatic environments.
-
DO NOT dispose of solid this compound in the regular trash.[9]
-
DO NOT evaporate chemical waste in a fume hood as a method of disposal.[8]
V. Experimental Workflow and Disposal
The following diagram illustrates a typical workflow for handling and disposing of chemical waste generated during laboratory experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. MAO-B inhibitor 8f|947540-06-9|MSDS [dcchemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Guide for Handling Mao-B-IN-14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mao-B-IN-14. The following procedures are designed to ensure the safe handling and disposal of this potent and selective monoamine oxidase-B (MAO-B) inhibitor. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, and the subsequent operational plan provides context for their use.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat and chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Prevents inhalation of the powdered compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Pre-Experiment Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and materials are inside the fume hood. This includes the container of this compound, weighing paper, spatulas, solvent for dissolution, and waste containers.
-
Don PPE: Put on all required personal protective equipment as listed in the table above before entering the designated handling area.
Weighing and Aliquoting
-
Minimize Dust: Handle this compound, which is a powder, with extreme care to avoid generating dust. Use a micro-spatula for transfers.
-
Weighing: Tare a pre-labeled container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container.
-
Close Primary Container: Immediately and securely close the primary container of this compound after weighing.
Dissolution and Use in Experiments
-
Solvent Addition: Add the appropriate solvent to the container with the weighed this compound. Perform this step slowly to avoid splashing.
-
Mixing: If necessary, gently swirl or vortex the container to ensure complete dissolution. Keep the container capped during mixing.
-
Experimental Use: Once dissolved, the solution can be used in the experimental protocol. All subsequent steps involving the compound should also be performed within the fume hood.
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate laboratory disinfectant.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Dispose of single-use PPE in the designated waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Segregate Waste: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Container: The waste container should be made of a material compatible with the solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other chemical constituents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
Currently, there is no publicly available, specific occupational exposure limit (OEL) for this compound. In the absence of this data, a conservative approach should be taken, treating it as a potent compound and minimizing all potential exposures.
| Data Point | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
